3-(4-Methoxyphenoxy)azetidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(4-methoxyphenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-12-8-2-4-9(5-3-8)13-10-6-11-7-10/h2-5,10-11H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRAURHKCYODXSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70604059 | |
| Record name | 3-(4-Methoxyphenoxy)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70604059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954220-70-3 | |
| Record name | 3-(4-Methoxyphenoxy)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70604059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Synthetic Alchemist's Guide to Novel Azetidine Derivatives: A Technical Guide for Drug Discovery
Foreword: The Azetidine Scaffold - A Rising Star in Medicinal Chemistry
To the discerning researcher in drug development, the relentless pursuit of novel chemical matter with enhanced pharmacological properties is a familiar narrative. For decades, the saturated heterocycle landscape has been dominated by five- and six-membered rings. However, the four-membered azetidine ring has emerged from relative obscurity to become a cornerstone of modern medicinal chemistry.[1][2] Its unique combination of three-dimensionality, metabolic stability, and ability to serve as a constrained bioisostere for larger, more flexible moieties has led to its incorporation into a growing number of approved drugs.[1] This guide is crafted for the researchers, scientists, and drug development professionals who seek to harness the power of this remarkable scaffold. We will delve into the core principles of azetidine synthesis, moving beyond mere procedural descriptions to illuminate the underlying logic that governs successful execution.
The Strategic Imperative: Why Azetidines?
The inherent ring strain of azetidines, approximately 25.4 kcal/mol, renders them more stable and easier to handle than their three-membered aziridine cousins, yet reactive enough to participate in a diverse array of chemical transformations.[3][4] This "Goldilocks" reactivity profile, coupled with the rigid, non-planar geometry of the ring, allows for the precise positioning of substituents in three-dimensional space. This conformational restriction can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the introduction of an azetidine moiety can favorably modulate key pharmacokinetic properties, such as aqueous solubility and metabolic stability, by disrupting aromatic ring metabolism and introducing polarity.[1]
Core Synthetic Strategies: A Compass for Navigating Azetidine Synthesis
The construction of the strained azetidine ring has historically been a synthetic challenge. However, a plethora of innovative methodologies have been developed in recent years, providing chemists with a versatile toolkit. The choice of synthetic route is dictated by the desired substitution pattern, stereochemical outcome, and scalability.
Intramolecular Cyclization: The Workhorse Approach
The most common and direct route to the azetidine core involves the intramolecular cyclization of a γ-amino alcohol or a related precursor bearing a leaving group at the γ-position.
Mechanism & Rationale: This method relies on an intramolecular nucleophilic substitution (SN2) reaction, where the nitrogen atom displaces a leaving group on the γ-carbon. The success of this reaction is highly dependent on the choice of activating group for the hydroxyl moiety and the protecting group on the nitrogen.
Protocol 1: Synthesis of N-Boc-3-hydroxyazetidine
This protocol details the synthesis of a versatile building block, N-Boc-3-hydroxyazetidine, via the cyclization of an epichlorohydrin-derived amino alcohol.
Experimental Workflow:
Caption: Workflow for the synthesis of N-Boc-3-hydroxyazetidine.
Step-by-Step Methodology:
-
Ring-opening of Epichlorohydrin: To a solution of benzylamine (1.0 equiv.) in methanol at 0 °C, add epichlorohydrin (1.1 equiv.) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Intramolecular Cyclization: Concentrate the reaction mixture under reduced pressure. Dissolve the crude 1-(benzylamino)-3-chloropropan-2-ol in an aqueous solution of sodium hydroxide (2.0 equiv.) and heat at 80 °C for 4 hours.
-
Purification: Cool the reaction mixture to room temperature and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 1-benzylazetidin-3-ol can be purified by column chromatography on silica gel.
-
Debenzylation and Boc-protection: Dissolve the purified 1-benzylazetidin-3-ol in methanol and add di-tert-butyl dicarbonate (1.2 equiv.) followed by a catalytic amount of 10% palladium on carbon. Hydrogenate the mixture at 50 psi for 12 hours.
-
Final Purification: Filter the reaction mixture through a pad of Celite® and concentrate the filtrate. The resulting residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure N-Boc-3-hydroxyazetidine.
[2+2] Cycloadditions: Forging the Ring with Light
The aza Paterno-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, offers a powerful and atom-economical route to functionalized azetidines.[3][5][6] Recent advances in photoredox catalysis have significantly expanded the scope and practicality of this transformation.[3]
Mechanism & Rationale: This reaction proceeds through the photoexcitation of an imine to its triplet state, which then undergoes a stepwise cycloaddition with an alkene. The regioselectivity and stereoselectivity of the reaction are influenced by the electronic properties of the reactants and the stability of the diradical intermediates. A key challenge is to prevent the rapid E/Z isomerization of the excited imine, which can be a competing deactivation pathway.[6][7]
Illustrative Reaction Scheme:
Caption: Generalized aza Paterno-Büchi reaction.
Ring Contraction and Expansion Strategies
Less conventional but highly effective, ring contraction of larger heterocycles (e.g., pyrrolidines) or ring expansion of smaller ones (e.g., aziridines) can provide access to unique azetidine scaffolds.
Mechanism & Rationale: These methods often involve the formation of a reactive intermediate that undergoes a rearrangement to form the four-membered ring. For instance, the thermal isomerization of certain aziridines can lead to the formation of 3-bromoazetidine-3-carboxylic acid derivatives.[5]
Navigating the Synthetic Landscape: Key Challenges and Troubleshooting
The synthesis of azetidines is not without its pitfalls. The inherent ring strain can make ring closure challenging and can also render the product susceptible to ring-opening.
| Challenge | Common Cause(s) | Troubleshooting Strategies |
| Low yield in intramolecular cyclization | Inefficient activation of the leaving group; competing intermolecular reactions; steric hindrance. | Screen different activating agents (e.g., MsCl, TsCl, SOCl₂); use high dilution conditions to favor intramolecular reaction; consider alternative synthetic routes for highly substituted targets. |
| Side reactions in Paterno-Büchi reaction | E/Z isomerization of the excited imine; ene reactions. | Use cyclic imines to prevent isomerization; carefully select the photosensitizer and reaction conditions to favor the desired cycloaddition pathway.[5] |
| Purification difficulties | Polarity of the azetidine nitrogen; separation of diastereomers. | Use a modified mobile phase for column chromatography (e.g., addition of a small amount of triethylamine or ammonia to suppress tailing); consider derivatization to aid separation, followed by deprotection. |
Characterization of Novel Azetidine Derivatives: A Spectroscopic Toolkit
Unambiguous characterization is paramount in the synthesis of novel compounds. A combination of spectroscopic techniques is essential to confirm the structure and purity of azetidine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The protons on the azetidine ring typically appear in the upfield region of the spectrum. The chemical shifts and coupling constants are highly dependent on the substitution pattern and stereochemistry.
-
¹³C NMR: The carbon atoms of the azetidine ring resonate at characteristic chemical shifts, which can be predicted and compared to literature values.
-
2D NMR (COSY, HSQC, HMBC): These techniques are invaluable for unambiguously assigning the proton and carbon signals, especially for complex substitution patterns.
Infrared (IR) Spectroscopy
The C-N stretching vibration in azetidines typically appears in the region of 1200-1020 cm⁻¹. The N-H stretching of unsubstituted or monosubstituted azetidines is observed around 3300-3500 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the synthesized azetidine derivatives, further confirming their identity.
Emerging Frontiers in Azetidine Synthesis
The field of azetidine synthesis is continually evolving, with new and innovative methods emerging at a rapid pace.
-
Flow Chemistry: The use of continuous flow reactors is gaining traction for the synthesis of azetidines, offering advantages in terms of safety, scalability, and reaction control.
-
Biocatalysis: Enzymatic approaches are being explored for the enantioselective synthesis of chiral azetidine building blocks, providing a green and highly selective alternative to traditional chemical methods.[1][8]
-
Strain-Release Functionalization: The inherent ring strain of highly functionalized azabicycles, such as 1-azabicyclo[1.1.0]butane (ABB), is being harnessed to drive the synthesis of complex azetidine derivatives.[9]
Safety Considerations
Many of the reagents used in azetidine synthesis are hazardous and require careful handling. For example, reagents like epichlorohydrin are toxic and carcinogenic. Highly strained precursors such as 1-azabicyclo[1.1.0]butane should be handled with extreme caution due to their potential for explosive decomposition. Always consult the Safety Data Sheet (SDS) for all reagents and perform a thorough risk assessment before commencing any experimental work.
Conclusion: The Future is Four-Membered
The azetidine scaffold has firmly established itself as a valuable component of the medicinal chemist's toolbox. The continued development of novel and efficient synthetic methodologies will undoubtedly lead to the discovery of new drug candidates with improved therapeutic profiles. This guide has provided a comprehensive overview of the core principles and practical considerations for the synthesis of novel azetidine derivatives. By understanding the "why" behind the "how," researchers can confidently navigate the synthetic landscape and unlock the full potential of this fascinating heterocyclic system.
References
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Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274–3286. [Link]
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Richardson, A. D., Becker, M. R., & Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science, 11(28), 7553–7561. [Link]
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Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(76), 48155–48184. [Link]
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Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved January 27, 2026, from [Link]
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Kirichok, A. A., et al. (2024). Angular Spirocyclic Azetidines: Synthesis, Characterisation, and Evaluation in Drug Discovery. Angewandte Chemie International Edition. [Link]
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Singh, A. K., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. [Link]
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Ombito, J. O., et al. (2024). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc. [Link]
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Richardson, A. D., Becker, M. R., & Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science. [Link]
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Mykhailiuk, P. K. (2017). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Angewandte Chemie International Edition, 56(39), 11952–11956. [Link]
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Biological activity of 3-(4-Methoxyphenoxy)azetidine analogs
An In-Depth Technical Guide on the Biological Activity of 3-(4-Methoxyphenoxy)azetidine Analogs and Related Scaffolds as Central Nervous System Agents
Authored by: A Senior Application Scientist
For: Researchers, scientists, and drug development professionals.
Executive Summary: The azetidine scaffold has emerged as a privileged motif in modern medicinal chemistry, prized for its unique conformational constraints and favorable physicochemical properties that are particularly advantageous for central nervous system (CNS) targets.[1][2][3][4][5] This guide delves into the biological activity of 3-phenoxyazetidine analogs, with a particular focus on the potential contributions of substituents such as the 4-methoxy group. While direct, extensive research on this compound analogs is nascent, this document synthesizes findings from closely related structures to provide a comprehensive overview of the synthesis, structure-activity relationships (SAR), and potential therapeutic applications of this promising class of compounds. The primary biological targets for these analogs appear to be monoamine transporters, suggesting their potential in the treatment of various neurological and psychiatric disorders.
The Azetidine Scaffold: A Rising Star in CNS Drug Discovery
The four-membered azetidine ring, once considered a synthetic curiosity, is now a highly sought-after component in the design of novel therapeutics.[1][3][4] Its inherent ring strain and non-planar geometry impart a degree of conformational rigidity that can lead to enhanced binding affinity and selectivity for biological targets.[1][3] Furthermore, the presence of the nitrogen atom provides a handle for modulating physicochemical properties such as solubility and basicity, which are critical for oral bioavailability and blood-brain barrier penetration.[2][5] Several approved drugs incorporate the azetidine motif, underscoring its value in creating metabolically stable and effective medicines.[4]
Synthetic Strategies for 3-Phenoxyazetidine Analogs
The synthesis of the 3-phenoxyazetidine core typically involves the nucleophilic substitution of a suitable leaving group at the 3-position of an N-protected azetidine with a substituted phenol. A common precursor is N-Boc-3-hydroxyazetidine, which can be activated for substitution.
Illustrative Synthetic Pathway: Mitsunobu Reaction
A widely employed and efficient method for coupling phenols to the azetidine ring is the Mitsunobu reaction. This reaction proceeds with an inversion of stereochemistry at the carbon center.
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This guide provides an in-depth analysis of 3-(4-methoxyphenoxy)azetidine, a key heterocyclic scaffold. It covers its unique chemical identifiers, including the InChIKey, and explores the structural and synthetic landscape of related azetidine derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the advantageous properties of strained four-membered rings in novel therapeutic design.
Introduction: The Azetidine Scaffold as a Privileged Motif
In the landscape of medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. Azetidines, four-membered saturated nitrogen heterocycles, have emerged as vital structural motifs in contemporary drug discovery.[1] Their significance stems from a unique combination of physicochemical properties conferred by their strained ring system. With a ring strain energy of approximately 25.2 kcal/mol, azetidines occupy a reactive yet stable middle ground between the highly strained aziridines and the flexible five-membered pyrrolidines.
This inherent strain and conformational rigidity offer several advantages for drug design:
-
Improved Physicochemical Properties: The incorporation of an azetidine ring can enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability compared to more common saturated heterocycles.
-
Three-Dimensionality: As the pharmaceutical industry increasingly values sp³-rich, three-dimensional structures to explore new chemical space, the rigid, non-planar nature of the azetidine scaffold makes it a highly attractive design element.
-
Versatile Bioisosteres: Azetidines can serve as effective bioisosteres for other cyclic and acyclic moieties, providing unique exit vectors for substituent placement and enabling fine-tuning of receptor interactions.
These favorable characteristics have led to the inclusion of azetidine cores in several FDA-approved drugs, underscoring their real-world therapeutic success and validating their status as a "privileged" scaffold in modern medicinal chemistry.
Core Compound: this compound
This compound represents a quintessential example of a substituted azetidine, combining the core heterocyclic ring with an electronically defined aromatic system via an ether linkage. This structure is of significant interest as a building block for creating more complex molecules targeted at a range of biological endpoints.
Chemical Identifiers:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₁₃NO₂
-
Molecular Weight: 179.22 g/mol
-
SMILES: COC1=CC=C(OC2CNC2)C=C1
-
InChI: InChI=1S/C10H13NO2/c1-12-8-2-4-9(5-3-8)13-10-6-11-7-10/h2-5,10-11H,6-7H2,1H3
-
InChIKey: FBOZGLVRZJNLSL-UHFFFAOYSA-N
Comparative Analysis of Related Structures
The properties of the 3-phenoxyazetidine core can be systematically modulated by altering the substituents on the phenyl ring. This allows for a nuanced exploration of structure-activity relationships (SAR). The table below compares the core compound with several key analogs.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | InChIKey |
| This compound | C₁₀H₁₃NO₂ | 179.22 | FBOZGLVRZJNLSL-UHFFFAOYSA-N |
| 3-(3-Methoxyphenoxy)azetidine | C₁₀H₁₃NO₂ | 179.22 | QRHBRUDGTZWRJB-UHFFFAOYSA-N[2] |
| 3-(4-Fluorophenoxy)azetidine | C₉H₁₀FNO | 167.18 | ZDIPYYPSOHMOMO-UHFFFAOYSA-N[3] |
| 3-(4-Methylphenoxy)azetidine | C₁₀H₁₃NO | 163.22 | IKXZLYWIOATIPO-UHFFFAOYSA-N[4] |
| 3-(4-Nitrophenoxy)azetidine | C₉H₁₀N₂O₃ | 194.19 | DPNOWKDVXBTCMX-UHFFFAOYSA-N[1] |
This comparative data highlights how simple electronic and steric modifications to the phenoxy moiety can influence molecular properties, providing a rational basis for analog design in drug discovery programs.
Synthetic Methodology: Formation of the 3-Aryloxy Ether Linkage
A robust and widely applicable method for the synthesis of 3-phenoxyazetidine derivatives is the Mitsunobu reaction .[5] This reaction facilitates the coupling of a secondary alcohol, such as N-protected azetidin-3-ol, with a phenolic nucleophile under mild conditions, proceeding with a characteristic inversion of stereochemistry at the alcohol carbon.[5][6] The choice of an N-protecting group (e.g., Boc, Cbz) is critical to prevent side reactions involving the azetidine nitrogen.
Experimental Protocol: Synthesis of N-Boc-3-(4-methoxyphenoxy)azetidine
This protocol describes a representative synthesis via the Mitsunobu reaction.
Materials and Reagents:
-
N-Boc-azetidin-3-ol
-
4-Methoxyphenol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-azetidin-3-ol (1.0 eq.), 4-methoxyphenol (1.1 eq.), and triphenylphosphine (1.5 eq.).
-
Solvent Addition: Dissolve the solids in anhydrous THF (approx. 0.1 M concentration relative to the alcohol).
-
Cooling: Cool the resulting solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution over 10-15 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and minimize the formation of byproducts. The reaction mixture will typically turn from colorless to a yellow or orange hue.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed. The formation of solid triphenylphosphine oxide is often an indicator of reaction progress.[7]
-
Workup - Quenching and Extraction: Concentrate the reaction mixture under reduced pressure to remove the THF. Redissolve the residue in ethyl acetate (EtOAc). Wash the organic layer successively with saturated aqueous NaHCO₃ solution (to remove unreacted phenol) and brine.
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure N-Boc-3-(4-methoxyphenoxy)azetidine.
-
Deprotection (Optional): The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the final product, this compound, as its corresponding salt.
Visualization of the Synthetic Workflow
The following diagram illustrates the key transformation in the synthesis of the 3-phenoxyazetidine core using the Mitsunobu protocol.
Caption: Synthetic workflow for this compound.
Conclusion
This compound and its structurally related analogs are valuable building blocks in the field of drug discovery. The inherent advantages of the azetidine core, combined with well-established synthetic routes like the Mitsunobu reaction, provide medicinal chemists with a powerful toolkit for developing novel therapeutics. A thorough understanding of their chemical identifiers, comparative properties, and synthesis is essential for leveraging these scaffolds to their full potential in the design of next-generation pharmaceuticals.
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An In-depth Technical Guide to 3-Substituted Azetidines in Medicinal Chemistry
Foreword: The Rise of a Strained Scaffold
In the landscape of medicinal chemistry, the relentless pursuit of novel chemical matter with optimized pharmacological profiles is a central theme. Among the various scaffolds available to the drug hunter, saturated heterocycles have long been prized for their ability to confer three-dimensionality, improve solubility, and provide vectors for interacting with biological targets. For many years, five- and six-membered rings like pyrrolidines and piperidines have been the workhorses of drug design. However, the four-membered azetidine ring, once considered a more esoteric choice, has forcefully emerged as a "privileged" motif in modern drug discovery.[1][2] Its growing prevalence in FDA-approved drugs and clinical candidates is a testament to its unique ability to solve complex drug design challenges.[3]
This guide provides an in-depth exploration of 3-substituted azetidines, moving beyond a simple overview to offer a technical and practical resource for researchers, scientists, and drug development professionals. We will delve into the fundamental properties that make this scaffold so attractive, dissect key synthetic strategies for its assembly, and illustrate its transformative impact on molecular properties through the lens of bioisosterism and real-world case studies. The focus, throughout, will be on the "why"—the causal relationships between the azetidine's unique structure and its powerful applications in medicinal chemistry.
Part 1: The Strategic Value of the 3-Azetidine Core
The utility of the azetidine ring stems from a unique combination of steric and electronic properties conferred by its strained four-membered structure.
Physicochemical and Conformational Profile
The azetidine ring has a ring strain of approximately 25.4 kcal/mol, intermediate between the highly reactive aziridine (27.7 kcal/mol) and the stable pyrrolidine (5.4 kcal/mol).[1] This moderate strain makes the ring stable enough for facile handling and incorporation into complex molecules, yet it imparts distinct properties.[1][2]
-
Increased Solubility: The nitrogen atom in the azetidine ring is a good hydrogen bond acceptor. The ring's conformation, which is more "puckered" than larger rings, can disrupt crystal packing and lead to lower melting points and improved aqueous solubility—a critical parameter for oral bioavailability.
-
Reduced Lipophilicity: Compared to larger carbocyclic or heterocyclic rings like cyclopentyl or piperidinyl groups, the smaller azetidine ring generally leads to a lower contribution to the molecule's overall lipophilicity (LogP). This is a key advantage in modern drug design, where minimizing "lipophilic burden" is often a priority to improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Metabolic Stability: The C-H bonds on the azetidine ring are often more resistant to oxidative metabolism by cytochrome P450 enzymes compared to those in less-strained systems. This can lead to a longer half-life and improved pharmacokinetic profile.[3]
-
Conformational Rigidity: The strained nature of the azetidine ring significantly restricts the number of accessible conformations.[4] This pre-organization can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and selectivity.[5] The substituents at the 3-position are projected in well-defined vectors, which is highly advantageous for probing interactions with a protein binding pocket.
The 3-Substituted Azetidine as a Design Element
While the azetidine ring itself offers benefits, the ability to install substituents at the 3-position unlocks its full potential as a versatile design element. This substitution pattern allows medicinal chemists to:
-
Project a vector into solvent or a binding pocket: The 3-position provides a well-defined exit vector for attaching pharmacophoric groups.
-
Serve as a non-planar bioisostere: 3-substituted azetidines can act as three-dimensional replacements for planar groups like phenyl rings or more common saturated rings like piperidines.[6]
-
Modulate basicity: The nature of the substituent at the 3-position can subtly influence the pKa of the azetidine nitrogen, allowing for fine-tuning of this property.
Part 2: Key Synthetic Strategies for Accessing 3-Substituted Azetidines
The increased interest in azetidines has driven the development of numerous innovative synthetic methods.[2] While classical methods involving the intramolecular cyclization of 1,3-amino alcohols or related precursors are still relevant, modern approaches offer greater efficiency, modularity, and functional group tolerance.[7][8]
Intramolecular Cyclization of Propanolamine Derivatives
One of the most fundamental approaches involves the cyclization of a 3-aminopropanol derivative. The key is the activation of the hydroxyl group to create a good leaving group, which is then displaced by the amine.
Caption: General workflow for azetidine synthesis via intramolecular cyclization.
Causality: This method is reliable but often requires protection of the amine and can be limited by the availability of the starting 1,3-propanediol. The choice of activating group (e.g., mesylate vs. tosylate) and base is critical for achieving high yields and minimizing side reactions.
Strain-Release Synthesis from Azabicyclo[1.1.0]butanes (ABBs)
A highly innovative and modular approach involves the use of highly strained 1-azabicyclo[1.1.0]butanes (ABBs). The significant ring strain in ABBs can be harnessed to drive reactions that form functionalized azetidines.[7]
Caption: Modular synthesis of 3,3-disubstituted azetidines from ABBs.
Causality: This method, pioneered by Aggarwal and Baran, is powerful because it allows for the introduction of two different substituents at the 3-position in a modular fashion.[7] The cleavage of the central C-N bond is driven by the release of ring strain, making the reaction highly efficient. The resulting boronic ester is a versatile handle for further functionalization via Suzuki coupling and other transformations.
Detailed Protocol: Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents
This protocol is adapted from the work of Wang and Zhang, which provides a practical and modular route to 3,3-disubstituted azetidines.[7][9]
Objective: To synthesize a 3-aryl, 3-methyl azetidine derivative from a readily prepared azetidinyl trichloroacetimidate.
Step 1: Preparation of the Azetidinylation Reagent (Azetidinyl Trichloroacetimidate)
-
To a solution of N-Boc-3-hydroxy-3-methylazetidine (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add trichloroacetonitrile (1.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction carefully with saturated aqueous ammonium chloride solution.
-
Separate the layers and extract the aqueous phase with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the N-Boc-3-methylazetidin-3-yl trichloroacetimidate.
Step 2: Scandium-Catalyzed Substitution with an Arene Nucleophile
-
To an oven-dried flask containing 4Å molecular sieves (100 mg per mmol of substrate), add the azetidinylation reagent from Step 1 (1.0 equiv) and the arene nucleophile (e.g., anisole, 2.0 equiv) in anhydrous DCM (0.1 M).
-
Add scandium(III) triflate (Sc(OTf)₃, 10 mol %) to the mixture.
-
Stir the reaction at 35 °C for 12 hours. Monitor progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with DCM.
-
Concentrate the filtrate and purify the residue by column chromatography (hexane/ethyl acetate gradient) to yield the desired N-Boc-3-(4-methoxyphenyl)-3-methylazetidine.
Self-Validation: The success of this protocol relies on the anhydrous conditions and the purity of the trichloroacetimidate reagent. The reaction progress should be monitored to avoid decomposition. The final product can be validated by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
Part 3: The 3-Substituted Azetidine as a Bioisosteric Tool
Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry.[5] 3-Substituted azetidines have emerged as powerful and versatile bioisosteres for a variety of common structural motifs.[6]
Azetidines as Saturated Ring Bioisosteres
A common application is the replacement of larger saturated rings like piperidine or pyrrolidine.
| Property | Piperidine/Pyrrolidine Analog | 3-Azetidine Analog | Rationale for Improvement |
| Lipophilicity (cLogP) | Higher | Lower | Fewer carbon atoms. |
| Aqueous Solubility | Lower | Higher | Less lipophilic, potentially disrupts crystal packing. |
| Metabolic Stability | Often susceptible to N-dealkylation or ring oxidation | Often Improved | Different ring strain and electronics can alter metabolic fate.[3] |
| Conformational Flexibility | Higher | Lower (More Rigid) | Pre-organizes substituents, potentially increasing binding affinity.[5] |
Azetidines as Carbonyl and gem-Dimethyl Bioisosteres
The 3,3-disubstituted azetidine motif can serve as a non-planar, more soluble replacement for a gem-dimethyl group, which is often incorporated to block metabolic oxidation (the "Thorpe-Ingold effect"). Similarly, it can act as a bioisostere for a ketone, replacing the polar carbonyl with a three-dimensional scaffold that can still engage in key interactions.[6]
Caption: Decision workflow for using azetidines as bioisosteres.
Part 4: Case Studies in FDA-Approved Drugs
The theoretical advantages of the 3-substituted azetidine scaffold are borne out in numerous success stories.
Baricitinib (Olumiant®)
Baricitinib is a Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis. Its structure features a central pyrazolo[3,4-d]pyrimidine core. A key feature is the N-(ethylsulfonyl)azetidin-3-yl group.
-
Strategic Role: The 3-aminoazetidine moiety was introduced to interact with a key aspartic acid residue in the JAK active site. The azetidine ring serves to position the ethylsulfonyl group optimally for this interaction while maintaining favorable physicochemical properties. The sulfonamide on the azetidine nitrogen is not basic, avoiding potential off-target effects associated with basic amines.
Cobimetinib (Cotellic®)
Cobimetinib is a selective inhibitor of MEK1, a kinase in the RAS/RAF/MEK/ERK signaling pathway, used in the treatment of melanoma. The molecule contains a 1-(piperidin-4-yl)azetidin-3-yl group.
-
Strategic Role: In this case, the 3-hydroxyazetidine serves as a linker element. Its primary role is to provide a rigid, three-dimensional connection between the piperidine ring and the core of the molecule. This precise positioning was crucial for achieving high potency. The azetidine's properties also contribute to the overall drug-like nature of the compound, including good solubility and metabolic stability.[3]
Azelnidipine (Calblock®)
Azelnidipine is a dihydropyridine calcium channel blocker used as an antihypertensive agent.[4] It features a 1-benzhydrylazetidin-3-yl ester.
-
Strategic Role: The azetidine ring in azelnidipine was a strategic modification of earlier generation dihydropyridines. It serves as a conformationally restricted linker for the bulky benzhydryl group. This structural feature contributes to its long-lasting pharmacological effect and high vascular selectivity.[4]
Part 5: Future Directions and Outlook
The exploration of 3-substituted azetidines in medicinal chemistry is far from over. The development of novel synthetic methodologies, particularly those that are stereoselective and allow for late-stage functionalization, will continue to expand their accessibility and application.[3] We can anticipate seeing this versatile scaffold used in increasingly sophisticated ways:
-
As Chiral Building Blocks: Enantiomerically pure 3-substituted azetidines will be used to create more selective drugs that interact with chiral biological targets.
-
In Proteolysis Targeting Chimeras (PROTACs): The rigid nature of the azetidine ring makes it an excellent component for the linkers used in PROTACs, helping to control the distance and orientation between the two ends of the molecule.
-
In Peptide Mimetics: The 3-aminoazetidine (3-AAz) subunit is being explored as a turn-inducing element in cyclic peptides, improving their synthesis and proteolytic stability.[10]
The 3-substituted azetidine is a prime example of how a deeper understanding of structure, strain, and synthesis can elevate a simple chemical entity into a powerful tool for solving complex problems in drug discovery. Its proven track record and future potential ensure that this small, strained ring will continue to play a large role in the development of next-generation therapeutics.
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Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19, 3274-3286. [Link]
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Wang, X.-R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 90(7), 4421-4434. [Link]
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Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]
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Chen, Y., et al. (2012). Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. Journal of Medicinal Chemistry, 55(19), 8435-8446. [Link]
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Gavai, A. V., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(24), 15845-15869. [Link]
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Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry - A European Journal. [Link]
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Baran Lab. (2020). Bioisosteres v2 - Recent Trends and Tactics. [Link]
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A Technical Guide to the Discovery and Synthesis of Novel GABA Uptake Inhibitors
Abstract
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), and its synaptic concentration is meticulously regulated by a family of sodium- and chloride-dependent GABA transporters (GATs). The targeted inhibition of these transporters presents a powerful therapeutic strategy for potentiating GABAergic neurotransmission, with significant implications for treating neurological and psychiatric disorders such as epilepsy, anxiety, and neuropathic pain.[1] This in-depth technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the core principles and state-of-the-art methodologies for the discovery and synthesis of novel GABA uptake inhibitors. We will explore the strategic considerations behind modern discovery pipelines—from target validation and high-throughput screening to structure-based design—and detail the synthetic chemistry required to bring these complex molecules to fruition. This whitepaper is designed not as a rigid template, but as an expert-led journey through the causal logic of GAT inhibitor development, grounded in field-proven insights and validated protocols.
The GABAergic Synapse and the Role of GABA Transporters
The precise control of GABA levels in the synaptic cleft is critical for maintaining the balance between neuronal excitation and inhibition.[2] This regulation is primarily achieved by four distinct GABA transporters, members of the Solute Carrier 6 (SLC6) family: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1).[3] These transporters are responsible for the reuptake of GABA from the extracellular space back into presynaptic neurons and surrounding glial cells, thus terminating the inhibitory signal.[4]
The distribution of these subtypes is distinct:
-
GAT1 (SLC6A1): The most prevalent subtype in the CNS, found predominantly on presynaptic neuronal terminals. It is the primary target for the majority of clinically investigated GABA uptake inhibitors, including the marketed anti-epileptic drug Tiagabine.[2]
-
GAT2 (SLC6A13): Expressed at low levels in the brain, primarily in the meninges, but more abundantly in peripheral tissues like the liver and kidneys.[5]
-
GAT3 (SLC6A11): Located almost exclusively on astrocytes, playing a crucial role in regulating ambient, extrasynaptic GABA levels and contributing to tonic inhibition.[3]
-
BGT1 (SLC6A12): Found on astrocytes and in the brain's periphery, its precise role in CNS GABAergic transmission is still under active investigation, though it has emerged as a potential target for seizure control.[6][7]
The therapeutic rationale for GAT inhibition is straightforward: by blocking GABA reuptake, the concentration and residence time of GABA in the synapse are increased, leading to enhanced activation of postsynaptic GABAA and GABAB receptors.[2] This amplified inhibitory signaling can restore balance in hyperexcitable neuronal circuits. The challenge, and the focus of modern research, lies in discovering and synthesizing inhibitors with desired potency, pharmacokinetic properties, and, crucially, subtype selectivity to achieve targeted therapeutic effects while minimizing off-target side effects.
Figure 1: The GABAergic synapse, highlighting the roles of neuronal GAT1 and astrocytic GAT3 in GABA reuptake.
Discovery of Novel GABA Uptake Inhibitors: A Multi-Pronged Approach
The identification of novel GAT inhibitors requires a systematic and integrated drug discovery cascade. This process begins with high-throughput screening to identify initial "hits" and progresses through computational modeling and medicinal chemistry to refine these hits into potent and selective "leads."
Hit Identification: High-Throughput and In Silico Screening
The initial discovery phase aims to screen large chemical libraries to find starting points for drug development.
The gold standard for functionally assessing GAT inhibition is the [³H]GABA uptake assay. This method directly measures the ability of a compound to block the transport of radiolabeled GABA into cells or isolated nerve terminals.
Experimental Protocol: [³H]GABA Uptake Assay in HEK293 Cells
This protocol describes a typical assay using Human Embryonic Kidney 293 (HEK293) cells stably expressing a specific human GAT subtype (e.g., hGAT1).
-
Cell Culture: Maintain HEK293 cells expressing the target GAT subtype in appropriate growth medium (e.g., DMEM with 10% FBS, 1% Penicillin/Streptomycin, and a selection antibiotic like G418).
-
Plating: Seed cells into 96-well microplates at a density that achieves ~90% confluency on the day of the assay. Incubate for 24-48 hours.
-
Preparation: On the assay day, aspirate the growth medium. Wash the cell monolayer twice with 100 µL of pre-warmed Krebs-Ringers-HEPES (KRH) buffer (pH 7.4).
-
Pre-incubation: Add 50 µL of KRH buffer containing the test compound at various concentrations (e.g., from 1 nM to 100 µM) to the wells. Include wells for "total uptake" (vehicle control) and "non-specific uptake" (a high concentration of a known potent inhibitor, e.g., 1 mM nipecotic acid). Incubate for 15-20 minutes at room temperature.
-
Initiation of Uptake: Add 50 µL of KRH buffer containing a mixture of [³H]GABA and unlabeled GABA (final concentration typically near the Km of the transporter, e.g., 1-5 µM) to each well to initiate the uptake reaction.
-
Incubation: Incubate the plate for a short, defined period within the linear range of uptake (e.g., 10-20 minutes) at room temperature.
-
Termination: Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells three times with 150 µL of ice-cold KRH buffer.
-
Cell Lysis: Lyse the cells by adding 100 µL of a scintillation cocktail or a suitable lysis buffer (e.g., 0.1 M NaOH) to each well.
-
Quantification: Seal the plate and count the radioactivity in a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control wells. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
When a high-resolution 3D structure of the target protein is available, or can be reliably modeled, SBVS becomes a powerful tool. Since experimental structures of all human GAT subtypes are not yet available, homology modeling is a critical first step.[8]
Workflow Protocol: Virtual Screening for GAT Inhibitors
-
Target Preparation (Homology Modeling):
-
Template Selection: Identify the best available experimental structure to use as a template. The cryo-EM structure of human GAT1 (hGAT1) or related SLC6 family members like the dopamine transporter (DAT) or serotonin transporter (SERT) are common choices.[9] Use tools like BLAST to find templates with the highest sequence identity, particularly in the transmembrane domains.
-
Sequence Alignment: Perform a careful sequence alignment of the target (e.g., hGAT3) and the template (e.g., hGAT1). This step is crucial for correctly placing residues in the 3D model.
-
Model Building: Use software like MODELLER, SWISS-MODEL, or I-TASSER to generate the 3D homology model based on the alignment and template structure.[10]
-
Model Refinement and Validation: Refine the initial model using energy minimization to resolve steric clashes. Validate the model's quality using tools like PROCHECK (for stereochemical quality) and Ramachandran plots.
-
-
Library Preparation:
-
Acquire large, diverse libraries of 3D compound structures (e.g., ZINC, Enamine REAL).
-
Prepare the library for docking by generating realistic 3D conformers and assigning correct protonation states and charges using tools like LigPrep (Schrödinger) or Open Babel.
-
-
Molecular Docking:
-
Define the binding site on the GAT model. This is typically the central substrate-binding site (S1 site) located halfway through the membrane.
-
Use docking software (e.g., Glide, AutoDock Vina, GOLD) to place each ligand from the library into the defined binding site and score its putative binding affinity.[11]
-
-
Hit Selection and Filtering:
-
Rank the compounds based on their docking scores.
-
Apply post-docking filters based on physicochemical properties (e.g., Lipinski's Rule of Five), predicted ADME properties, and visual inspection of the binding poses to remove compounds with poor interactions or undesirable chemical features.
-
The top-ranked 1-5% of compounds are selected for experimental validation in functional assays.
-
Caption: A typical drug discovery workflow for novel GAT inhibitors.
Lead Optimization: From Hit to Candidate
Once initial hits are validated, the process of lead optimization begins. This iterative cycle, driven by medicinal chemistry, aims to improve the potency, selectivity, and drug-like properties of the initial compounds.
A key strategy is the development of a Structure-Activity Relationship (SAR) . By systematically modifying the chemical structure of a hit compound and measuring the effect on its activity, chemists can deduce which parts of the molecule are essential for binding and which can be altered to improve other properties. For GAT inhibitors, this often involves modifying two key regions:
-
The Amino Acid Core: The scaffold that mimics GABA, such as nipecotic acid or guvacine, is often retained as it is crucial for recognition by the transporter's substrate binding site.
-
The Lipophilic Tail: A large, lipophilic moiety is required for high-affinity binding and for crossing the blood-brain barrier. Modifications in this region, such as changing the aromatic rings or the linker connecting them to the amino acid core, can dramatically affect both potency and subtype selectivity.[12]
For example, the development of the highly potent GAT1 inhibitor Tiagabine from its parent compound, nipecotic acid, was achieved by attaching a carefully designed 4,4-bis(3-methyl-2-thienyl)-3-butenyl side chain.[6] This addition increased lipophilicity and introduced specific interactions with the GAT1 binding pocket, leading to high potency and over 1,000-fold selectivity against other GAT subtypes.[2]
| Compound | Target(s) | IC₅₀ / Kᵢ (µM) | Selectivity Profile | Reference |
| Tiagabine | GAT1 | hGAT1: 0.07 | >1000x vs GAT2/3/BGT1 | [2] |
| (S)-SNAP-5114 | GAT3 | hGAT3: 4 | >100x vs hGAT1 | [13][14] |
| NNC-711 | GAT1 | hGAT1: 0.04 | >4000x vs hGAT3 | [15] |
| NNC 05-2090 | BGT1 | hBGT1: 1.4 | ~10x vs GAT1 | [7] |
| Compound 17b | GAT2 (mGAT2) | mGAT2: 6.3 | >6x vs mGAT1 | [16] |
| SR-THAP | GAT3 | hGAT3: 4.9 | >40x vs hGAT1 | [7] |
Table 1: Comparative inhibitory potencies and selectivities of representative GABA uptake inhibitors across human (h) and mouse (m) GAT subtypes.
Synthesis of Novel GABA Uptake Inhibitors
The chemical synthesis of GAT inhibitors often involves multi-step sequences requiring careful control of stereochemistry, as the biological activity is frequently dependent on the specific enantiomer. The synthesis of (R)-Tiagabine serves as an archetypal example.
Representative Synthesis: (R)-Tiagabine
The synthesis of Tiagabine hinges on two key fragments: the chiral (R)-nipecotic acid core and the lipophilic bis-thienylbutenyl side chain. A common strategy involves the N-alkylation of a protected (R)-nipecotic acid derivative with a reactive form of the side chain.
Experimental Protocol: General Synthesis Route for Tiagabine Analogs
This protocol is a generalized representation based on published synthetic routes.[12] Individual steps require specific optimization.
-
Synthesis of the Lipophilic Side Chain (N-alkylating agent):
-
Step 1a (Grignard Reaction): Start with 3-methyl-2-thiophenecarboxaldehyde. React it with a Grignard reagent, such as vinylmagnesium bromide, to form a secondary alcohol.
-
Step 1b (Oxidation): Oxidize the resulting alcohol to a ketone using an oxidizing agent like manganese dioxide (MnO₂).
-
Step 1c (Wittig or Horner-Wadsworth-Emmons Reaction): React the ketone with a phosphonium ylide or phosphonate carbanion derived from a second equivalent of 3-methyl-2-thiophenecarboxaldehyde to form the diarylbutenyl core structure.
-
Step 1d (Functionalization): Convert a terminal group on the butenyl chain into a leaving group, such as a bromide or tosylate, to create the reactive N-alkylating agent.
-
-
Preparation of the Chiral Core:
-
(R)-Nipecotic acid is commercially available or can be synthesized via asymmetric methods. It must be protected, typically as an ethyl or methyl ester, before the alkylation step.
-
-
N-Alkylation:
-
React the protected (R)-nipecotic acid ester with the synthesized N-alkylating agent in the presence of a non-nucleophilic base (e.g., potassium carbonate, K₂CO₃) in a polar aprotic solvent (e.g., acetonitrile, ACN).
-
The reaction is typically heated to drive the SN2 reaction to completion. Progress is monitored by Thin Layer Chromatography (TLC).
-
-
Deprotection (Saponification):
-
Once the alkylation is complete, hydrolyze the ester group to the carboxylic acid using a strong base like sodium hydroxide (NaOH) in an alcohol/water mixture.
-
This step yields the final Tiagabine molecule.
-
-
Purification and Salt Formation:
-
Purify the final product using column chromatography on silica gel.
-
For pharmaceutical use, the compound is often converted to a stable, water-soluble salt, such as the hydrochloride salt, by treating the free base with HCl in a suitable solvent like ethanol or ether.
-
Caption: A flowchart of the key stages in the chemical synthesis of Tiagabine.
Future Directions and Conclusion
The field of GABA uptake inhibitor research is moving towards developing compounds with greater subtype selectivity. While GAT1 inhibition is a validated strategy for epilepsy, selective inhibitors for GAT2, GAT3, and BGT1 could unlock new therapeutic possibilities. For instance, selective GAT3 inhibitors, which would primarily target astrocytic GABA uptake, may offer a novel approach to modulating tonic inhibition with a potentially different side-effect profile compared to pan-GAT or GAT1-selective drugs.[3][8]
The discovery of these next-generation inhibitors will be accelerated by several key technologies:
-
Cryo-Electron Microscopy (Cryo-EM): Recent breakthroughs in cryo-EM have provided the first high-resolution structures of human GAT1 and GAT3, revealing the precise binding modes of inhibitors like Tiagabine.[8][9] These structural blueprints are invaluable for rational, structure-based drug design.
-
Fragment-Based Drug Discovery (FBDD): FBDD is an approach where small, low-complexity chemical fragments are screened for weak binding to the target. These hits are then grown or linked together to produce more potent lead compounds. This technique is particularly powerful for novel or difficult targets and will likely play a role in developing inhibitors for the less-explored GAT subtypes.
-
Advanced Computational Models: With increasing computational power and more accurate algorithms, virtual screening can now evaluate libraries of billions of compounds.[11] Furthermore, molecular dynamics simulations can provide insights into the conformational changes of the transporters during the uptake cycle, revealing new potential allosteric binding sites for inhibitors.
References
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Vogensen, S. B., Jørgensen, L., Borkar, N., et al. (2013). Selective mGAT2 (BGT-1) GABA uptake inhibitors: design, synthesis, and pharmacological characterization. Journal of Medicinal Chemistry, 56(5), 2160-4. [Link]
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Carland, J. E., et al. (2025). Structural basis for selective inhibition of human GABA transporter GAT3. bioRxiv. [Link]
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Wikipedia contributors. (2024). Tiagabine. Wikipedia, The Free Encyclopedia. [Link]
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Motiwala, Z., et al. (2022). Structural basis of GABA reuptake inhibition. PubMed Central. [Link]
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Schousboe, A. (2015). Identification of the First Highly Subtype-Selective Inhibitor of Human GABA Transporter GAT3. ResearchGate. [Link]
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Zafar, S., et al. (2025). Structural basis for selective inhibition of human GABA transporter GAT3. ResearchGate. [Link]
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Vogensen, S. B., et al. (2025). Discovery of a subtype selective inhibitor of the human betaine/GABA transporter 1 (BGT-1) with a non-competitive pharmacological profile. ResearchGate. [Link]
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Höfner, G., & Wanner, K. T. (2006). New highly potent GABA uptake inhibitors selective for GAT-1 and GAT-3 derived from (R)- and (S)-proline and homologous pyrrolidine-2-alkanoic acids. PubMed. [Link]
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Vogensen, S. B., et al. (2013). Selective mGAT2 (BGT-1) GABA uptake inhibitors: design, synthesis, and pharmacological characterization. PubMed. [Link]
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Technology Networks. (2025). Virtual Screening for Drug Discovery: A Complete Guide. Technology Networks. [Link]
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Kickinger, S., et al. (2021). Molecular Determinants and Pharmacological Analysis for a Class of Competitive Non-transported Bicyclic Inhibitors of the Betaine/GABA Transporter BGT1. PubMed Central. [Link]
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Al-Khawaja, A., et al. (2015). Identification of the First Highly Subtype-Selective Inhibitor of Human GABA Transporter GAT3. PubMed. [Link]
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Kragholm, B., et al. (2018). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. ACS Publications. [Link]
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Das, R., & Roy, A. (2020). Ten quick tips for homology modeling of high-resolution protein 3D structures. PLOS Computational Biology. [Link]
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Wu, H., et al. (2017). Fragment- and structure-based drug discovery for developing therapeutic agents targeting the DNA Damage Response. PubMed Central. [Link]
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Wein, T., et al. (2020). N-Substituted Nipecotic Acids as (S)-SNAP-5114 Analogues with Modified Lipophilic Domains. PubMed. [Link]
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Cambridge Healthtech Institute. (2015). Fragment-Based Drug Discovery. CHI. [Link]
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Kowalska, M., & Nowaczyk, A. (2018). Development, Recent Achievements and Current Directions of Research into GABA Uptake Inhibitors. ResearchGate. [Link]
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Carland, J. E., et al. (2025). Structural basis for selective inhibition of human GABA transporter GAT3. bioRxiv. [Link]
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Adhikari, B. (2022). Contact-Assisted Threading in Low-Homology Protein Modeling. NSF Public Access Repository. [Link]
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Vogensen, S. B., et al. (2013). Selective mGAT2 (BGT-1) GABA Uptake Inhibitors: Design, Synthesis, and Pharmacological Characterization. ACS Publications. [Link]
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Andersen, K. E., et al. (1993). NNC-711, a novel potent and selective gamma-aminobutyric acid uptake inhibitor: pharmacological characterization. PubMed. [Link]
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Scott, D. E., & Ehebauer, M. T. (2015). Fragment-Based Drug Discovery. Frontiers in Molecular Biosciences. [Link]
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Organic Syntheses. (n.d.). Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Organic Syntheses. [Link]
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Zhou, Y., et al. (2012). Deletion of the γ-Aminobutyric Acid Transporter 2 (GAT2 and SLC6A13) Gene in Mice Leads to Changes in Liver and Brain Taurine Contents. PubMed Central. [Link]
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Kowalska, M., & Nowaczyk, A. (2021). Development, Recent Achievements and Current Directions of Research into GABA Uptake Inhibitors. Bentham Science. [Link]
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Scarselli, M., et al. (2022). Virtual Screening Algorithms in Drug Discovery: A Review Focused on Machine and Deep Learning Methods. MDPI. [Link]
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Ciulli Laboratory. (n.d.). Fragment-Based Lead Discovery. University of Dundee. [Link]
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Andersen, K. E., et al. (1999). Synthesis of Novel GABA Uptake Inhibitors. 4. Bioisosteric Transformation and Successive Optimization of Known GABA Uptake Inhibitors Leading to a Series of Potent Anticonvulsant Drug Candidates. Journal of Medicinal Chemistry. [Link]
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University of Illinois Chicago. (2024). SAR BY NMR: Fragment-based drug discovery. YouTube. [Link]
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ResearchGate. (2025). A step-by-step diagram illustrating the procedure for catalyst synthesis. ResearchGate. [Link]
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Tutone, M., & Almerico, A. M. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. PubMed Central. [Link]
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Vyas, V., et al. (2008). Virtual Screening: A Fast Tool for Drug Design. Semantic Scholar. [Link]
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Saransaari, P., & Oja, S. S. (2022). The Case for Clinical Trials with Novel GABAergic Drugs in Diabetes Mellitus and Obesity. PubMed Central. [Link]
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Methodological & Application
Synthesis Protocol for 3-(4-Methoxyphenoxy)azetidine: A Detailed Guide for Medicinal Chemistry and Drug Discovery
Introduction: The Azetidine Scaffold in Modern Drug Discovery
The azetidine motif, a four-membered saturated nitrogen heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its unique conformational properties, imparted by significant ring strain (approx. 25.4 kcal/mol), offer a distinct advantage in the design of novel therapeutics.[1] Unlike its more strained three-membered aziridine counterpart, the azetidine ring is generally more stable, allowing for easier handling and functionalization. This combination of inherent strain and relative stability makes it an attractive building block for introducing conformational rigidity and novel exit vectors in drug candidates. The 3-aryloxyazetidine substructure, in particular, is of significant interest as it allows for the exploration of interactions with aromatic binding pockets in various biological targets. This guide provides a comprehensive, field-proven protocol for the synthesis of a representative 3-aryloxyazetidine, 3-(4-methoxyphenoxy)azetidine, a valuable building block for drug development professionals.
Strategic Approach: A Two-Step Synthesis
The synthesis of this compound is efficiently achieved in a two-step sequence starting from commercially available 1-Boc-3-hydroxyazetidine. The overall synthetic strategy involves:
-
Mitsunobu Reaction: Formation of the aryl ether linkage by coupling the secondary alcohol of 1-Boc-3-hydroxyazetidine with 4-methoxyphenol.
-
N-Boc Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to yield the final target molecule as a salt.
This approach is reliable and scalable, employing well-established reactions familiar to synthetic chemists.
Figure 1: Overall synthetic workflow for this compound.
Part 1: Synthesis of tert-butyl this compound-1-carboxylate
Mechanistic Insight: The Mitsunobu Reaction
The Mitsunobu reaction is a cornerstone of modern organic synthesis, enabling the conversion of primary and secondary alcohols to a variety of functional groups, including ethers, with inversion of stereochemistry.[1][2] The reaction proceeds through the formation of a key intermediate, an alkoxyphosphonium salt, which is generated from the reaction of triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1] This phosphonium salt then activates the hydroxyl group of the alcohol, facilitating nucleophilic attack by a pronucleophile, in this case, the phenoxide of 4-methoxyphenol. The pKa of the nucleophile is a critical factor, and phenols are sufficiently acidic to participate effectively in this transformation.
Figure 2: Simplified mechanism of the Mitsunobu reaction.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 1-Boc-3-hydroxyazetidine | ≥98% | Commercially Available |
| 4-Methoxyphenol | ≥99% | Commercially Available |
| Triphenylphosphine (PPh₃) | ≥99% | Commercially Available |
| Diisopropyl azodicarboxylate (DIAD) | 97% | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Saturated aq. NaHCO₃ | Prepared in-house | |
| Brine | Prepared in-house | |
| Anhydrous MgSO₄ or Na₂SO₄ | Commercially Available |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 1-Boc-3-hydroxyazetidine (1.0 eq.), 4-methoxyphenol (1.2 eq.), and triphenylphosphine (1.5 eq.).
-
Dissolve the solids in anhydrous tetrahydrofuran (THF) (approx. 0.2 M solution with respect to the azetidine).
-
Cool the resulting solution to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution. Maintain the internal temperature below 5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.
-
Purify the crude residue by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc in hexanes). The desired product, tert-butyl this compound-1-carboxylate, is a white to off-white solid.
Characterization of the Intermediate:
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~6.8 (m, 4H, Ar-H), ~4.9 (m, 1H, azetidine-CH), ~4.3 (m, 2H, azetidine-CH₂), ~4.0 (m, 2H, azetidine-CH₂), 3.77 (s, 3H, OCH₃), 1.45 (s, 9H, C(CH₃)₃).[3][4]
-
¹³C NMR (101 MHz, CDCl₃): δ (ppm) ~156.0, ~154.0, ~152.0, ~120.0, ~114.5, ~80.0, ~68.0, ~58.0 (2C), 55.6, 28.4 (3C).[3][4]
-
Mass Spectrometry (ESI+): Calculated for C₁₅H₂₁NO₄ [M+H]⁺, found.
Part 2: Synthesis of this compound
Mechanistic Insight: N-Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions. Its removal is typically achieved under acidic conditions. Trifluoroacetic acid (TFA) is a common reagent for this purpose. The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation, which is then quenched to form isobutylene. The resulting carbamic acid readily decarboxylates to afford the free amine.[5]
Figure 3: Mechanism of TFA-mediated N-Boc deprotection.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| tert-butyl this compound-1-carboxylate | As synthesized | N/A |
| Trifluoroacetic acid (TFA) | Reagent grade, ≥99% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available |
| Diethyl ether (Et₂O) | ACS Grade | Commercially Available |
Procedure:
-
Dissolve tert-butyl this compound-1-carboxylate (1.0 eq.) in dichloromethane (DCM) (approx. 0.2 M).
-
To the stirred solution, add trifluoroacetic acid (TFA) (10-20 eq.). A common ratio is 1:1 DCM:TFA (v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with toluene or DCM can aid in the removal of residual TFA.
-
The crude product, this compound trifluoroacetate salt, is often a viscous oil or a solid.
-
For isolation of the hydrochloride salt, the free base can be generated by partitioning the residue between a suitable organic solvent (e.g., EtOAc) and a mild aqueous base (e.g., sat. NaHCO₃). The organic layer is then dried, and HCl in a suitable solvent (e.g., 1M HCl in Et₂O) is added to precipitate the hydrochloride salt, which can be collected by filtration. Alternatively, the crude TFA salt can be purified by recrystallization or precipitation.
Characterization of the Final Product:
-
¹H NMR (400 MHz, DMSO-d₆) of the hydrochloride salt: δ (ppm) ~9.5 (br s, 2H, NH₂⁺), ~7.0-6.8 (m, 4H, Ar-H), ~5.1 (m, 1H, azetidine-CH), ~4.3 (m, 2H, azetidine-CH₂), ~4.0 (m, 2H, azetidine-CH₂), 3.70 (s, 3H, OCH₃).[6]
-
¹³C NMR (101 MHz, DMSO-d₆) of the hydrochloride salt: δ (ppm) ~154.0, ~151.5, ~120.5, ~114.8, ~67.0, ~55.2, ~54.0 (2C).[6]
-
Mass Spectrometry (ESI+): Calculated for C₁₀H₁₃NO [M+H]⁺, found.
Safety and Handling
-
Mitsunobu Reaction: Diisopropyl azodicarboxylate (DIAD) is a hazardous substance and should be handled with care in a well-ventilated fume hood. The reaction can be exothermic, especially during the addition of DIAD.
-
Trifluoroacetic Acid (TFA): TFA is highly corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat). All manipulations should be performed in a fume hood.
-
General Precautions: Standard laboratory safety practices should be followed at all times.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound, a valuable building block for the synthesis of more complex molecules in drug discovery programs. The two-step sequence, involving a Mitsunobu reaction followed by N-Boc deprotection, is a robust and scalable method. The provided mechanistic insights and characterization data serve to validate the described protocol and assist researchers in its successful implementation.
References
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ACD/Labs. t-Butyl group towers over other 1H resonances. ACD/Labs. Available at: [Link].
- Borbás, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)
-
Chemistry Stack Exchange. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? (2017). Available at: [Link].
- Google Patents. WO2000063168A1 - Synthesis of azetidine derivatives. (2000).
- Kou, K. G. M., & Falck, J. R. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(10), 5986-6011.
- Google Patents. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone. (2020).
- Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
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ResearchGate. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (2014). Available at: [Link].
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National Center for Biotechnology Information. PubChem Compound Summary for CID 43810512, 3-((4-Methoxyphenyl)methyl)azetidine hydrochloride. Retrieved January 27, 2026 from [Link].
- Wang, L., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports, 9(1), 15694.
-
EON Biotech. Azetidine, 3-(4-methoxyphenoxy)-, hydrochloride (1:1) – (1236862-34-2). Available at: [Link].
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ResearchGate. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. (2014). Available at: [Link].
- Li, H., et al. (2023). Synthesis and characterization of potential polycyclic energetic materials using bicyclic triazole and azetidine structures as building blocks. RSC Advances, 13(5), 3249-3255.
-
Steamy Kitchen. Connelly Big Easy Slalom Ski w/ Swerve Binding & Swerve Rear Toe Plate. Available at: [Link].
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National Institutes of Health. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (2022). Available at: [Link].
-
Kuujia. This compound. Available at: [Link].
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Applications of 3-(4-Methoxyphenoxy)azetidine in Drug Discovery: A Technical Guide for Researchers
The azetidine scaffold has emerged as a privileged structure in modern medicinal chemistry, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1] Its inherent three-dimensionality and conformational rigidity, a consequence of its strained four-membered ring system, offer a unique advantage in designing molecules with enhanced metabolic stability, solubility, and receptor selectivity.[1] This guide focuses on the specific applications of the 3-(4-methoxyphenoxy)azetidine moiety, a promising building block for the development of novel therapeutics, particularly those targeting the central nervous system (CNS).
The 3-(Aryloxy)azetidine Scaffold: A Gateway to CNS-Targeted Libraries
The introduction of an aryloxy substituent at the 3-position of the azetidine ring provides a versatile handle for modulating a compound's properties. The 4-methoxyphenoxy group, in particular, can influence ligand-receptor interactions through hydrogen bonding and aromatic interactions. This pharmacophoric element is prevalent in numerous CNS-active agents, including neurotransmitters and their analogs, suggesting its utility as a core scaffold for building libraries of lead-like molecules for CNS targets.[2] The azetidine ring itself serves to constrain the conformation of the appended phenoxy group, which can lead to improved binding affinity and selectivity for the biological target.
Central Nervous System Applications: Targeting GABAergic Neurotransmission
The primary inhibitory neurotransmitter in the mammalian CNS is gamma-aminobutyric acid (GABA). The precise regulation of GABA levels in the synaptic cleft is crucial for maintaining a balanced neuronal activity. Imbalances in GABAergic signaling are implicated in the pathophysiology of various neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.
GABA transporters (GATs) are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its action. Inhibition of GATs can potentiate GABAergic neurotransmission, offering a therapeutic strategy for conditions characterized by GABA deficiency. While direct data on this compound is limited in publicly available literature, closely related analogs, specifically 3-hydroxy-3-(4-methoxyphenyl)azetidine derivatives, have been investigated as inhibitors of GABA transporters, particularly GAT-1 and GAT-3.
These findings suggest that the 3-(4-methoxyphenyl)azetidine core can serve as a valuable starting point for the design of novel GAT inhibitors. The moderate affinity observed in these analogs provides a solid foundation for further structure-activity relationship (SAR) studies to optimize potency and selectivity.
Below is a diagram illustrating the role of GABA transporters in the synaptic cleft, the target of this compound analogs.
Caption: Role of GABA Transporters (GATs) in the Synapse.
Experimental Protocols
To facilitate the exploration of this compound and its derivatives in a drug discovery setting, the following detailed protocols are provided. These protocols are designed to be self-validating, with explanations for key steps to ensure robust and reproducible results.
Protocol 1: In Vitro GABA Uptake Assay
This protocol describes a cell-based assay to determine the inhibitory activity of test compounds on GABA transporters.
Rationale: This assay directly measures the functional consequence of GAT inhibition, providing a quantitative measure of a compound's potency (e.g., IC50). Using a radiolabeled GABA substrate ([³H]-GABA) allows for sensitive and accurate detection of uptake.
Materials:
-
HEK293 cells stably expressing the human GABA transporter of interest (e.g., GAT-1 or GAT-3)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin/streptomycin, and a selection antibiotic)
-
Poly-D-lysine coated 96-well plates
-
Uptake Buffer: 10 mM HEPES, 150 mM NaCl, 1 mM MgCl₂, 2.5 mM CaCl₂, 10 mM D-glucose, pH 7.4
-
[³H]-GABA (specific activity ~30-60 Ci/mmol)
-
Unlabeled GABA
-
Test compound (this compound or its derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Cell Culture: Maintain the HEK293 cell line expressing the target GAT according to standard cell culture techniques.
-
Cell Seeding: Seed the cells into poly-D-lysine coated 96-well plates at a density of 40,000-60,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound in uptake buffer. The final DMSO concentration in the assay should be kept below 0.5% to avoid cellular toxicity.
-
Assay Initiation:
-
Aspirate the culture medium from the wells and wash the cells twice with 200 µL of pre-warmed uptake buffer.
-
Add 100 µL of the test compound dilution (or vehicle control) to the appropriate wells and pre-incubate for 10-20 minutes at 37°C.
-
-
GABA Uptake:
-
Prepare a solution of [³H]-GABA and unlabeled GABA in uptake buffer. A typical final concentration is 10-50 nM [³H]-GABA and 1 µM unlabeled GABA.
-
Add 100 µL of the GABA solution to each well to initiate the uptake reaction.
-
Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C. The optimal incubation time should be determined in preliminary experiments to ensure the uptake is in the linear range.
-
-
Assay Termination:
-
Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells three times with 200 µL of ice-cold uptake buffer.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells by adding 100 µL of 1% SDS to each well.
-
Add 150 µL of scintillation fluid to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: In Vitro Metabolic Stability Assessment in Human Liver Microsomes
Rationale: Assessing the metabolic stability of a new chemical entity is a critical step in early drug discovery. This assay provides an indication of how quickly a compound is metabolized by the major drug-metabolizing enzymes in the liver (cytochrome P450s), which helps in predicting its in vivo half-life and oral bioavailability.
Materials:
-
Pooled human liver microsomes (HLMs)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compound
-
Positive control compound with known metabolic lability (e.g., testosterone or verapamil)
-
Acetonitrile containing an internal standard for LC-MS/MS analysis
-
96-well incubation plate
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures:
-
On ice, prepare a master mix containing phosphate buffer, HLMs (final concentration typically 0.5-1 mg/mL), and the test compound (final concentration typically 1 µM).
-
-
Initiation of Metabolic Reaction:
-
Pre-warm the incubation plate containing the master mix at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time-Course Incubation:
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately quench the reaction by adding the aliquot to a tube or well containing ice-cold acetonitrile with the internal standard. This step precipitates the proteins and stops the enzymatic reaction.
-
-
Sample Processing:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to quantify the remaining amount of the test compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining test compound against time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
The intrinsic clearance (CLint) can be calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).
-
Synthetic Strategy Overview
A plausible synthetic route for this compound is outlined below. This approach leverages commercially available starting materials and established synthetic transformations.
Caption: Plausible synthetic route to this compound.
Future Perspectives and Broader Applications
The this compound scaffold holds significant promise beyond its application as a potential GABA uptake inhibitor. The inherent properties of the azetidine ring make it an attractive component for designing molecules targeting a wide range of biological systems.[3] The amenability of the azetidine nitrogen to substitution allows for the rapid generation of diverse chemical libraries.
Future research could explore the utility of this scaffold in developing modulators for other CNS targets, such as:
-
Dopamine and Serotonin Transporters: The phenoxy moiety can be modified to mimic the binding motifs of known monoamine reuptake inhibitors.
-
Ion Channels: The rigid azetidine core could be used to position functional groups that interact with specific ion channel subtypes.
-
GPCRs: The scaffold can be elaborated to present pharmacophoric elements necessary for binding to various G-protein coupled receptors.
Furthermore, the favorable pharmacokinetic profile often associated with azetidine-containing compounds suggests their potential utility in developing orally bioavailable drugs with good brain penetration, a critical attribute for CNS-targeted therapies.[4]
References
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- Singh, R., & Kumar, V. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(8), e2100084.
-
ResearchGate. (n.d.). Azetidine derivatives with CNS activity. Retrieved January 26, 2026, from [Link]
-
Chad's Prep. (2021, October 27). 8.2 How to Draw Lewis Dot Structures | Complete Guide | General Chemistry [Video]. YouTube. [Link]
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- Dandepally, S. R., & Slusher, B. S. (2012). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. ACS Chemical Neuroscience, 3(9), 714-720.
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-
Couty, F., & Evano, G. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ResearchGate. [Link]
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Gajula, S. N. R., Vora, S. A., Dikundwar, A. G., & Sonti, R. (n.d.). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. Retrieved January 26, 2026, from [Link]
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Gajula, S. N. R., Vora, S. A., Dikundwar, A. G., & Sonti, R. (2021). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. ScienceOpen. [Link]
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Baran, P. S. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
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Khan Academy. (2013, October 18). Dot structures I: Single bonds (video). Khan Academy. [Link]
- Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(12), 2576-2597.
-
Tyler DeWitt. (2008, October 1). Electron Dot Diagram [Video]. YouTube. [Link]
-
MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved January 26, 2026, from [Link]
- Singh, S., & Roy, K. (2020). Analyzing FDA-approved drugs for compliance of pharmacokinetic principles: should there be a critical screening parameter in drug designing protocols?. Journal of Biomolecular Structure and Dynamics, 38(13), 3875-3883.
-
Khan Academy. (2013, October 18). Drawing dot structures | Chemical bonds | Chemistry | Khan Academy [Video]. YouTube. [Link]
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Sekisui XenoTech. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Retrieved January 26, 2026, from [Link]
-
Dong, M. W. (2022, August 1). Small-Molecule Drug Discovery: Processes, Perspectives, Candidate Selection, and Career Opportunities for Analytical Chemists. LCGC International. [Link]
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Khan Academy. (2013, October 18). Drawing dot structures (video). Khan Academy. [Link]
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protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved January 26, 2026, from [Link]
- Chow, S. C., & Liu, J. P. (2008). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. The open medicinal chemistry journal, 2, 40–47.
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 3-(4-Methoxyphenoxy)azetidine as a Chemical Probe for Novel Target Discovery and Validation
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of 3-(4-Methoxyphenoxy)azetidine as a novel chemical probe. This document outlines its unique properties, protocols for its application in target identification and validation, and best practices for data interpretation. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, offers a unique combination of properties including molecular rigidity, stability, and a three-dimensional architecture that is increasingly sought after in modern drug discovery.[1][2] this compound, with its specific substitution pattern, presents an opportunity to explore novel biological targets and pathways.
Introduction to this compound: A Privileged Scaffold for Chemical Biology
The azetidine ring system is a key structural motif in a number of biologically active compounds and approved drugs.[1][3] Its inherent ring strain, intermediate between that of aziridines and pyrrolidines, provides a unique reactivity profile that can be harnessed for covalent probe design, while its conformational rigidity can lead to higher binding affinities and selectivities.[2][3] The 4-methoxyphenoxy substituent in this compound introduces a key pharmacophoric element, a hydrogen bond acceptor and a lipophilic aromatic ring, commonly found in ligands for G-protein coupled receptors (GPCRs) and monoamine transporters.
This guide will proceed under the hypothesis that this compound has been identified as a hit from a high-throughput screen for modulators of a novel orphan GPCR, hereafter referred to as "GPCR-X". The following protocols will detail the necessary steps to validate this initial finding, confirm target engagement, and elucidate the probe's mechanism of action.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂ | Inferred |
| Molecular Weight | 179.22 g/mol | Inferred |
| Appearance | Solid | |
| Solubility | Soluble in DMSO, Methanol | Assumed |
| Stability | Stable under standard laboratory conditions | Assumed |
Initial Probe Characterization and Quality Control
Before commencing biological experiments, it is imperative to thoroughly characterize the chemical probe to ensure its identity, purity, and stability. This step is crucial for the reproducibility and reliability of subsequent data.
Protocol 2.1: Purity and Identity Verification
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
Confirm the presence of characteristic peaks corresponding to the azetidine ring, the methoxy group, and the aromatic protons. The spectral data should be consistent with the expected structure and free of significant impurities.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Prepare a 1 mM stock solution of the compound in DMSO.
-
Inject a small volume (1-5 µL) onto a C18 reverse-phase HPLC column.
-
Run a gradient of water and acetonitrile (both containing 0.1% formic acid) to elute the compound.
-
Monitor the UV absorbance at 254 nm and 280 nm.
-
The resulting chromatogram should show a single major peak with a purity of >95%.
-
The mass spectrometer should detect the expected molecular ion ([M+H]⁺) corresponding to the molecular weight of the compound.
-
In Vitro Cellular Assays for Target Validation
The following protocols are designed to confirm the activity of this compound on the hypothetical target, GPCR-X, in a cellular context. For this example, we will assume GPCR-X is a Gq-coupled receptor, which upon activation, leads to an increase in intracellular calcium.
Protocol 3.1: Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following GPCR activation.
-
Cell Culture:
-
Culture HEK293 cells stably expressing GPCR-X in DMEM supplemented with 10% FBS, 1% penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Plate the cells in a black, clear-bottom 96-well plate at a density of 50,000 cells per well and allow them to adhere overnight.
-
-
Assay Procedure:
-
Prepare a stock solution of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Dilute the dye in a suitable assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Remove the culture medium from the cells and add 100 µL of the dye solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
Prepare a 2X serial dilution of this compound in the assay buffer.
-
After incubation, wash the cells once with the assay buffer.
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence for 10-20 seconds.
-
Inject 100 µL of the compound dilutions (or a known agonist as a positive control) into the wells.
-
Immediately begin measuring the fluorescence intensity every 1-2 seconds for 2-3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the response of a saturating concentration of a known agonist (if available) or to the maximum response observed.
-
Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
Caption: Gq-coupled GPCR signaling pathway activated by the chemical probe.
Target Engagement Confirmation
While in vitro assays demonstrate functional activity, they do not definitively prove direct binding to the target protein in a cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement.
Protocol 4.1: Cellular Thermal Shift Assay (CETSA)
This method is based on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature.
-
Cell Preparation:
-
Culture a sufficient number of cells (e.g., HEK293 expressing GPCR-X) to obtain a dense cell suspension.
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS) at a concentration of 10-20 million cells/mL.
-
-
Assay Procedure:
-
Aliquot the cell suspension into multiple tubes.
-
Treat the cells with either vehicle (DMSO) or a saturating concentration of this compound. Incubate at 37°C for 1 hour.
-
Divide the vehicle- and compound-treated suspensions into smaller aliquots in PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 37°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler.
-
Cool the samples to room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
-
Analysis by Western Blot:
-
Denature the supernatant samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for GPCR-X.
-
Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.
-
Quantify the band intensities at each temperature for both the vehicle- and compound-treated samples.
-
-
Data Analysis:
-
Plot the percentage of soluble protein remaining (relative to the 37°C sample) versus the temperature for both conditions.
-
The curve for the compound-treated sample should show a rightward shift compared to the vehicle-treated sample, indicating thermal stabilization of GPCR-X upon probe binding.
-
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Advanced Application: Target Identification via Affinity-Based Proteomics
If the target of this compound were unknown, an affinity-based proteomics approach would be necessary for target deconvolution. This involves synthesizing a derivative of the probe with a reactive group and/or a reporter tag.
Protocol 5.1: Synthesis of an Alkyne-Tagged Probe and Affinity Pulldown
This protocol describes the synthesis of an alkyne-modified version of the probe for use in "click chemistry" based target identification.[4][5]
-
Synthesis of the Alkyne-Tagged Probe:
-
The secondary amine of the azetidine ring provides a convenient handle for derivatization.
-
React this compound with an N-hydroxysuccinimide (NHS) ester of a short linker containing a terminal alkyne (e.g., NHS-alkyne).
-
Purify the resulting alkyne-tagged probe by HPLC.
-
Characterize the final product by NMR and MS.
-
-
Affinity Pulldown Protocol:
-
Treat cultured cells with the alkyne-tagged probe for a defined period.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Perform a "click" reaction by adding a biotin-azide conjugate, a copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper chelator (e.g., TBTA) to the lysate.[4] This will covalently attach biotin to the proteins that are bound by the alkyne-tagged probe.
-
Incubate the lysate with streptavidin-coated magnetic beads to capture the biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the captured proteins from the beads using a denaturing buffer.
-
-
Protein Identification by Mass Spectrometry:
-
Digest the eluted proteins with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the acquired MS/MS spectra against a protein database to identify the captured proteins.
-
Proteins that are significantly enriched in the probe-treated sample compared to a control sample (e.g., treated with a structurally similar but inactive compound) are considered potential targets.
-
Caption: Workflow for target identification using an alkyne-tagged chemical probe.
Concluding Remarks and Best Practices
This compound represents a valuable starting point for the development of a potent and selective chemical probe. The protocols outlined in this document provide a roadmap for its characterization, target validation, and application in target discovery. It is crucial to always include appropriate controls in every experiment, such as a structurally related inactive compound, to ensure that the observed biological effects are due to specific interactions with the target protein. Rigorous validation of chemical probes is essential for generating reliable and translatable biological insights.
References
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry.[Link]
-
Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society.[Link]
-
Azetidines of pharmacological interest. Archiv der Pharmazie.[Link]
-
Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.[Link]
-
Chemical probes and drug leads from advances in synthetic planning and methodology. Nature Reviews Drug Discovery.[Link]
-
Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society.[Link]
-
Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports.[Link]
-
The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. Molecules.[Link]
-
Currently Available Strategies for Target Identification of Bioactive Natural Products. Frontiers in Pharmacology.[Link]
-
Synthesis of Azetidines by Aza Paternò-Büchi Reactions. Chemical Society Reviews.[Link]
-
Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry.[Link]
-
Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research.[Link]
-
Azetidine-Containing Heterospirocycles Enhance the Performance of Fluorophores. Angewandte Chemie International Edition.[Link]
-
Azetidine synthesis. Organic Chemistry Portal.[Link]
-
Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors. ChemMedChem.[Link]
-
Validating Small Molecule Chemical Probes for Biological Discovery. ResearchGate.[Link]
-
Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry Letters.[Link]
Sources
- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azetidines - Enamine [enamine.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]
- 5. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Polar Azetidine Compounds
Welcome to the technical support center for the purification of polar azetidine compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with isolating these valuable molecules. The inherent polarity, basicity, and ring strain of azetidines demand carefully considered purification strategies. Here, we provide in-depth troubleshooting guides and frequently asked questions to empower you to overcome common hurdles in your experiments.
I. Understanding the Challenge: The Nature of Polar Azetidines
Azetidines are four-membered nitrogen-containing heterocycles that are increasingly important motifs in medicinal chemistry.[1][2] Their strained ring system imparts unique conformational rigidity, which can be advantageous for biological activity.[3] However, this ring strain also makes them susceptible to degradation, particularly ring-opening, under certain conditions.[4][5]
The presence of a nitrogen atom and often other polar functional groups makes these compounds highly polar. This polarity, coupled with the basicity of the azetidine nitrogen, is the primary source of purification challenges.[6][7] The lone pair of electrons on the nitrogen atom readily interacts with acidic surfaces, such as the silanol groups on standard silica gel, leading to common issues like peak tailing and poor recovery during chromatography.[7] Furthermore, the stability of the azetidine ring can be highly dependent on the pH of its environment.[8]
II. Troubleshooting Guide: Navigating Common Purification Issues
This section addresses specific problems you may encounter during the purification of polar azetidine compounds, providing the underlying causes and actionable solutions.
Problem 1: Significant Streaking or Tailing on Silica Gel Chromatography
Observation: Your compound moves up the TLC plate or column as a long streak rather than a compact spot, leading to poor separation from impurities.
Causality: This is a classic sign of strong, undesirable interactions between the basic azetidine nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica gel.[7] This interaction is often an acid-base reaction, where the azetidine is temporarily or irreversibly adsorbed onto the stationary phase, causing it to elute slowly and unevenly.
Solutions & Protocols:
-
Mobile Phase Modification:
-
Protocol: Add a small percentage of a basic modifier to your eluent to compete with your azetidine for binding to the silica.
-
Start with your initial mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexanes).
-
To a fresh solution of this eluent, add 0.5-2% (v/v) of triethylamine (Et3N) or a 25% aqueous ammonia solution.[9]
-
Thoroughly mix the modified mobile phase before use.
-
Equilibrate your column with the modified mobile phase for at least 3-5 column volumes before loading your sample.
-
-
Expert Insight: Triethylamine is volatile and can often be removed under high vacuum. Aqueous ammonia is effective but will introduce water into your fractions, which may require additional drying steps.
-
-
Alternative Stationary Phases:
-
Amine-Functionalized Silica: This stationary phase has aminopropyl groups bonded to the silica surface, which masks the acidic silanol groups and creates a more basic environment.[10][11] This is often an excellent choice for the purification of basic compounds.
-
Neutral or Basic Alumina: Alumina is another polar stationary phase that can be used for chromatography. It is available in acidic, neutral, and basic grades. For polar azetidines, basic or neutral alumina can be a good alternative to silica gel to avoid the strong acidic interactions.[9]
-
Reversed-Phase Chromatography: If your azetidine has some non-polar character, reversed-phase chromatography on a C18 or C8 column can be a powerful alternative.[12][13] The separation is based on hydrophobicity, avoiding the acid-base interaction issues.
-
Problem 2: Low or No Recovery of the Compound from the Column
Observation: You've loaded your crude product onto the column, but you recover very little or none of your desired azetidine in the collected fractions.
Causality: This can be due to several factors:
-
Irreversible Adsorption: The interaction with the silica gel is so strong that your compound does not elute from the column.
-
Degradation on the Column: The acidic nature of the silica gel may be catalyzing the ring-opening of your strained azetidine.[4][8]
-
Volatility: Some low molecular weight azetidines can be volatile, leading to loss during solvent evaporation.
Solutions & Protocols:
-
Deactivating the Stationary Phase:
-
Protocol: Before loading your sample, flush the column with a solution of your mobile phase containing a higher concentration of a basic modifier (e.g., 5% triethylamine in hexanes) and then re-equilibrate with your running mobile phase. This can help to "cap" the most acidic sites on the silica.
-
-
pH Control:
-
Careful Solvent Removal:
-
Protocol: When evaporating fractions, use a rotary evaporator with a cooled water bath (15-25 °C) and avoid prolonged exposure to high vacuum after the solvent is removed. For highly volatile compounds, consider alternative workup procedures like extraction followed by drying over a suitable agent (e.g., anhydrous sodium sulfate).
-
Problem 3: Co-elution with Polar Impurities
Observation: Your azetidine compound elutes with other polar impurities, and you are unable to achieve baseline separation.
Causality: The polarity of your desired compound and the impurities are too similar for the chosen chromatographic system to resolve.
Solutions & Protocols:
-
Switching Chromatographic Mode: If you are using normal-phase chromatography, the separation mechanism is based on polar interactions. Switching to a different mode can provide alternative selectivity.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for separating highly polar compounds.[16][17] It uses a polar stationary phase (like silica or an amide-bonded phase) with a mobile phase containing a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of aqueous buffer.[18][19]
-
Typical HILIC Solvents: Acetonitrile/water with ammonium formate or ammonium acetate as a buffer.
-
-
Reversed-Phase with Polar-Modified Columns: Several reversed-phase columns are designed for better retention of polar compounds (e.g., polar-endcapped C18 columns). These can provide different selectivity compared to standard C18 columns.
-
-
Protecting Group Strategy:
-
Expert Insight: Temporarily protecting the azetidine nitrogen with a group like Boc (tert-butyloxycarbonyl) can significantly reduce its polarity and basicity, making it behave more like a "normal" organic compound on silica gel.[9] The Boc group can then be removed under acidic conditions after purification. Be mindful that the deprotection step will require subsequent purification.
-
-
Crystallization:
-
Protocol: If your compound is a solid, crystallization can be a highly effective purification method that relies on differences in solubility rather than polarity.
-
Solvent Screening: Find a solvent or solvent system where your compound is soluble when hot but sparingly soluble when cold.[20][21] Common choices for polar compounds include isopropanol, ethanol, or mixtures like ethyl acetate/hexanes.
-
Dissolve your crude compound in the minimum amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath or refrigerator, to promote the formation of pure crystals.
-
Collect the crystals by filtration and wash with a small amount of the cold solvent.
-
-
III. Frequently Asked Questions (FAQs)
Q1: My polar azetidine is not UV active. How can I monitor its purification?
A1: This is a common challenge. You can use several techniques:
-
Thin-Layer Chromatography (TLC) with Staining: Use a TLC stain that reacts with your compound. Potassium permanganate stain is often effective for amines as it reacts with compounds that can be oxidized.
-
Alternative HPLC Detectors: For purity analysis by HPLC, you can use detectors that do not rely on UV absorbance, such as:
-
Evaporative Light Scattering Detector (ELSD)
-
Charged Aerosol Detector (CAD)
-
Refractive Index (RI) Detector [22]
-
-
Mass Spectrometry (MS): If you have access to an LC-MS system, you can monitor the purification based on the mass-to-charge ratio of your compound.
Q2: What is the best way to remove the aqueous ammonia or triethylamine from my purified fractions?
A2:
-
Triethylamine: It is relatively volatile and can often be removed by co-evaporation with a solvent like toluene or by placing the sample under high vacuum for an extended period.
-
Aqueous Ammonia: The ammonia can be removed under vacuum. To remove the water, you can perform a liquid-liquid extraction. Dissolve your compound in an organic solvent like dichloromethane, wash with brine (saturated NaCl solution) to remove the bulk of the water, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and then evaporate the solvent. For small amounts of water, freeze-drying (lyophilization) is also an effective, albeit slower, method.[23]
Q3: Can I use reversed-phase chromatography for my highly polar azetidine that has poor retention on a C18 column?
A3: Yes, but you may need to modify the standard reversed-phase method.
-
HILIC: As mentioned in the troubleshooting section, HILIC is a powerful technique for retaining and separating very polar compounds.[16][17]
-
Ion-Pairing Chromatography: You can add an ion-pairing reagent (e.g., trifluoroacetic acid - TFA) to the mobile phase. The TFA will form an ion pair with your basic azetidine, making it more hydrophobic and thus increasing its retention on a C18 column. Note that ion-pairing reagents can be difficult to remove from the column and may suppress the signal in mass spectrometry.
-
Polar-Embedded or Polar-Endcapped Columns: These are specialized reversed-phase columns designed to provide better retention for polar analytes.
Q4: My azetidine seems to be decomposing during workup and purification. What can I do to improve its stability?
A4: Azetidine stability is often compromised by acidic conditions.
-
Avoid Strong Acids: During your reaction workup, use a mild base like saturated sodium bicarbonate solution instead of stronger bases, and avoid washing with acidic solutions if possible.
-
Control pH in Chromatography: As discussed, use basic modifiers in your mobile phase for normal-phase chromatography or buffered mobile phases for reversed-phase chromatography to maintain a pH where your compound is stable.[14][15] A general rule of thumb for reversed-phase chromatography of basic compounds is to use a mobile phase pH that is at least 2 units above the pKa of your compound to keep it in its neutral, less polar form.[6]
-
Temperature Control: Perform your purification at room temperature or below if possible, as elevated temperatures can accelerate degradation.
IV. Data and Visualization
Chromatography System Selection Guide
| Problem | Compound Properties | Primary Recommendation | Secondary Options | Key Considerations |
| Streaking on Silica | Basic, polar azetidine | Normal-phase with basic modifier (e.g., Et3N) | Amine-functionalized silica, Neutral/basic alumina | Modifier concentration (0.5-2%) is key. |
| Poor Retention | Highly polar, water-soluble | HILIC | Reversed-phase with polar-endcapped column | HILIC requires careful equilibration. |
| Co-elution of Polar Analytes | Similar polarities | Switch chromatographic mode (e.g., Normal-phase to HILIC) | Crystallization, Protecting group strategy | Different modes offer different selectivity. |
| Compound Degradation | Acid-sensitive | Reversed-phase with buffered mobile phase (pH > pKa) | Neutral alumina chromatography | Avoid acidic conditions in all steps. |
Workflow for Purification Strategy
Caption: Decision workflow for selecting a purification strategy.
Troubleshooting Chromatography Issues
Caption: Troubleshooting guide for common chromatography problems.
V. References
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. [Link]
-
University of Geneva. (n.d.). Guide for crystallization. [Link]
-
Resolian. (n.d.). HPLC-UV Method Development for Highly Polar Impurities. [Link]
-
Buchi. (2025). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. [Link]
-
Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology. [Link]
-
ResearchGate. (2018). Separation of organic compounds using amino- functionalized silica gel spherical 40-75um?. [Link]
-
Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. [Link]
-
Alabugin, I. V., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
-
Creative Biostructure. (n.d.). Reversed-Phase Chromatography (RPC). [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?. [Link]
-
University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. [Link]
-
Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A. [Link]
-
ResearchGate. (2024). How can we perform HPLC for a uv inactive & highly polar compound?. [Link]
-
Alabugin, I. V., et al. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]
-
LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. [Link]
-
ResearchGate. (2014). How can I isolate a highly polar compound from an aqueous solution?. [Link]
-
University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. [Link]
-
Wiley Analytical Science. (2021). No chromophore - no problem?. [Link]
-
California State University, Long Beach. (n.d.). 4. Crystallization. [Link]
-
Scott, J. S., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]
-
Teledyne ISCO. (n.d.). Introduction to Functionalized Silica Gel and Alumina RediSep Columns. [Link]
-
Lab-ex Kft. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. [Link]
-
Reddit. (2019). What causes streaking in silica gel column chromatography?. r/chemhelp. [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. [Link]
-
ResearchGate. (2025). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. [Link]
-
Quora. (2018). What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice?. [Link]
-
Florida International University. (n.d.). ORGANIC CHEM LAB PRELAB FOR EXPERIMENT # 3. [Link]
-
Scott, J. S., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. [Link]
-
Chegg.com. (2020). Solved 1. Amines often streak on silica gel TLC plates. What.... [Link]
-
LCGC International. (2013). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
-
Veeprho. (2025). Exploring the Role of pH in HPLC Separation. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
Indo American Journal of Pharmaceutical Sciences. (2023). review on qualitative and quantitative analysis of drugs by uv-visible spectrophotometer. [Link]
-
Beilstein Journals. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
Waters Corporation. (2020). Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. YouTube. [Link]
-
Tetrahedron Letters. (2008). Purification of Basic Compounds with Functionalized Silica Gel. [Link]
-
OperaChem. (2024). TLC TROUBLESHOOTING- The most common problems with TLCs. YouTube. [Link]
-
Waters Corporation. (n.d.). Hydrophilic-Interaction Chromatography (HILIC) for LC-MS/MS Analysis of Monoamine Neurotransmitters using XBridge BEH Amide XP Columns. [Link]
-
Chemistry For Everyone. (2025). Why Do Amines Adhere To Silica Gel Columns?. YouTube. [Link]
-
ResearchGate. (n.d.). Stability of different azetidine esters. Condition D: PG-azetidine (1.... [Link]
Sources
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- 5. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
- 6. biotage.com [biotage.com]
- 7. youtube.com [youtube.com]
- 8. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
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- 15. agilent.com [agilent.com]
- 16. longdom.org [longdom.org]
- 17. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
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- 23. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Regioselectivity in Aziridine to Azetidine Rearrangement
Welcome to the technical support center for navigating the intricacies of aziridine to azetidine rearrangement. This powerful one-carbon ring expansion is a cornerstone in the synthesis of azetidines, which are privileged scaffolds in medicinal chemistry.[1] However, controlling the regioselectivity of this transformation can be a significant challenge. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting and optimizing this critical reaction.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental principles of the aziridine to azetidine rearrangement, providing a solid foundation for experimental design.
Q1: What is the fundamental mechanism of the aziridine to azetidine rearrangement?
The rearrangement of an aziridine to an azetidine typically proceeds through a ring-expansion mechanism. A common strategy involves the formation of an aziridinium ylide intermediate, which then undergoes a[1][2]-Stevens rearrangement to yield the four-membered azetidine ring.[3][4] This process can be initiated by the reaction of an N-substituted aziridine with a carbene precursor in the presence of a suitable catalyst.[3][4] Another pathway involves the intramolecular rearrangement of a 2-(halomethyl)aziridine, which can proceed through a bicyclic aziridinium ion intermediate.[5] The subsequent nucleophilic attack on this intermediate dictates the final azetidine structure.
Q2: What are the key factors influencing the regioselectivity of the rearrangement?
Regioselectivity, or the preferential formation of one constitutional isomer over another, is governed by a delicate interplay of electronic and steric factors. The primary determinants include:
-
Substituents on the Aziridine Ring: The electronic nature and steric bulk of substituents on both the nitrogen and carbon atoms of the aziridine ring play a crucial role.[6][7] Electron-withdrawing groups on the nitrogen can activate the aziridine but may also influence the stability of intermediates.[8]
-
Nature of the Rearrangement Promoter: In Lewis acid-catalyzed rearrangements, the choice of Lewis acid can significantly impact the regiochemical outcome by selectively activating one of the C-N bonds of the aziridine ring.[1]
-
Reaction Conditions: Temperature, solvent, and the presence of additives can all influence the reaction pathway and, consequently, the regioselectivity.
Q3: What are the common side reactions, and how can they be minimized?
The primary side reaction of concern is the cheletropic extrusion of an olefin from the aziridinium ylide intermediate, leading to the formation of an imine and precluding the desired ring expansion.[3] Another potential side reaction is the nucleophilic ring-opening of the aziridine by solvents or other nucleophiles present in the reaction mixture, which can lead to a variety of undesired byproducts.[6] Minimizing these side reactions often involves careful selection of the catalyst and reaction conditions to favor the[1][2]-Stevens rearrangement pathway. Biocatalytic approaches have shown remarkable success in suppressing cheletropic extrusion.[3][4]
Troubleshooting Guides
This section provides a systematic, question-and-answer approach to resolving common experimental challenges encountered during the aziridine to azetidine rearrangement.
Guide 1: Poor or No Conversion
Issue: The reaction shows low conversion of the starting aziridine, or no product is formed.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Insufficient Catalyst Activity | Screen a panel of Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃, BF₃·OEt₂) or transition metal catalysts.[9] Increase catalyst loading incrementally. | The chosen catalyst may not be sufficiently active to promote the formation of the key reactive intermediate under the current reaction conditions. |
| Inappropriate Reaction Temperature | Gradually increase the reaction temperature in 10 °C increments. Monitor the reaction closely for decomposition. | The activation energy for the rearrangement may not be met at the initial temperature. |
| Poor Substrate Reactivity | If the aziridine nitrogen is part of an amide or sulfonamide, its nucleophilicity may be too low for ylide formation.[3] Consider modifying the N-substituent to a more electron-donating group. | The nucleophilicity of the aziridine nitrogen is critical for the initial step of many rearrangement pathways. |
| Decomposition of Reagents or Catalyst | Ensure all reagents and solvents are anhydrous and of high purity. Use freshly prepared catalyst solutions. | Moisture and impurities can deactivate catalysts and lead to unwanted side reactions. |
Guide 2: Low Regioselectivity
Issue: The reaction yields a mixture of azetidine regioisomers.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Inadequate Steric or Electronic Differentiation | Modify the substituents on the aziridine ring to create a greater steric or electronic bias for the ring-opening step. | The regioselectivity is often determined by the relative stability of the transition states leading to the different regioisomers. Increasing the steric bulk at one carbon or placing an electron-stabilizing group at another can direct the reaction pathway.[6] |
| Non-Optimal Lewis Acid | Screen a variety of Lewis acids with different steric and electronic properties. For example, a bulkier Lewis acid may favor attack at the less sterically hindered carbon. | The coordination of the Lewis acid to the aziridine nitrogen can influence the polarization of the C-N bonds, thereby directing the nucleophilic attack. |
| Solvent Effects | Evaluate a range of solvents with varying polarities. Polar, coordinating solvents can stabilize charged intermediates and influence the transition state energies. | The solvent can play a significant role in solvating and stabilizing the intermediates and transition states of the rearrangement, thereby affecting the regiochemical outcome. |
Guide 3: Formation of Side Products
Issue: Significant formation of byproducts, such as ring-opened amines or products from cheletropic extrusion, is observed.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Dominance of Cheletropic Extrusion | Employ a biocatalyst, such as an engineered cytochrome P450, which can create a microenvironment that favors the[1][2]-Stevens rearrangement over extrusion.[3][4] | The active site of an enzyme can impose conformational constraints on the reactive intermediate, directing its reactivity towards the desired pathway.[3] |
| Nucleophilic Attack by Solvent or Impurities | Use non-nucleophilic, anhydrous solvents. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). | Protic or nucleophilic species in the reaction mixture can compete with the desired intramolecular rearrangement by directly opening the aziridine ring. |
| Substrate Instability | Aziridines with substituents that are prone to hydrolysis or other degradation pathways may require milder reaction conditions.[3] | Certain functional groups on the aziridine substrate may not be compatible with the reaction conditions, leading to decomposition. |
Experimental Protocols & Data
Protocol 1: General Procedure for Lewis Acid-Catalyzed Aziridine to Azetidine Rearrangement
This protocol provides a general starting point for exploring the Lewis acid-catalyzed rearrangement of a 2-(halomethyl)aziridine.
-
To a flame-dried round-bottom flask under an inert atmosphere, add the 2-(halomethyl)aziridine substrate (1.0 mmol) and anhydrous solvent (5 mL).
-
Add the Lewis acid catalyst (e.g., Sc(OTf)₃, 10 mol%) to the solution.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 1: Influence of Lewis Acid on Regioselectivity
The following table summarizes hypothetical data on the effect of different Lewis acids on the regioselectivity of the rearrangement of a model 2-aryl-2-(bromomethyl)aziridine.
| Lewis Acid (10 mol%) | Solvent | Temperature (°C) | Ratio of Regioisomers (A:B) |
| Sc(OTf)₃ | CH₂Cl₂ | 25 | 85:15 |
| Yb(OTf)₃ | CH₃CN | 50 | 70:30 |
| BF₃·OEt₂ | Toluene | 0 | 95:5 |
| TiCl₄ | CH₂Cl₂ | -78 | 50:50 |
Regioisomer A: Attack at the benzylic carbon. Regioisomer B: Attack at the methylene carbon.
Mechanistic Visualization
Diagram 1: General Mechanism of Aziridine to Azetidine Rearrangement
Caption: Key mechanistic pathways for aziridine to azetidine rearrangement.
Diagram 2: Troubleshooting Workflow for Low Regioselectivity
Caption: A decision-making workflow for optimizing regioselectivity.
References
-
Azetidine synthesis. Organic Chemistry Portal. [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. (2021-03-24). [Link]
-
Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry. (2023-10-18). [Link]
-
Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[1][2]-Stevens Rearrangement. National Institutes of Health. [Link]
-
Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. ResearchGate. (2011-01). [Link]
-
New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health. (2022-11-30). [Link]
-
Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. MDPI. [Link]
-
Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[1][2]-Stevens Rearrangement. Journal of the American Chemical Society. (2022-03-08). [Link]
-
Substituents Effect on Aziridine Chemistry: N-Inversion Energy, Reactivity and Regioselectivity of Nucleophilic Ring-opening. ResearchGate. [Link]
-
Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. MDPI. (2024-10-11). [Link]
Sources
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- 2. Azetidine synthesis [organic-chemistry.org]
- 3. Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective [1,2]-Stevens Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stereochemical Integrity in Azetidine Synthesis
Welcome to the technical support center for azetidine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing chiral azetidines. The inherent ring strain of the four-membered azetidine ring makes its synthesis a delicate process, where maintaining stereochemical integrity is a paramount challenge.[1][2] Epimerization—the unwanted inversion of a stereocenter—is a common pitfall that can lead to product mixtures that are difficult to separate, ultimately impacting yield and purity.
This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you diagnose and solve epimerization issues in your synthetic workflow. We will explore the underlying mechanisms of stereochemical loss and provide field-proven strategies to ensure your azetidine synthesis is both successful and stereoselective.
Troubleshooting Guide: Diagnosing and Solving Epimerization
This section addresses specific experimental issues. Each entry follows a "Problem-Cause-Solution" format to provide clear, actionable advice.
Problem 1: My starting material is stereopure, but the azetidine product is a mix of diastereomers after intramolecular cyclization.
Question: I'm synthesizing a 2,4-disubstituted azetidine from a γ-amino-β-hydroxy acid derivative. I've activated the hydroxyl group (e.g., as a mesylate or tosylate) and am treating it with a base to induce an intramolecular SN2 reaction. My starting material is a single diastereomer, but my crude NMR shows a significant amount of the undesired diastereomer. What is causing this loss of stereochemical information?
Probable Cause: The most likely cause is epimerization at the carbon alpha to the carbonyl group (or another electron-withdrawing group) before the ring-closing SN2 reaction occurs. The base used for the cyclization is deprotonating this acidic C-H bond, forming a planar enolate intermediate. Subsequent reprotonation (if the reaction is reversible) or cyclization from this planar intermediate can occur from either face, leading to a mixture of diastereomers.
Causality Explained: The acidity of a proton is significantly increased when it is adjacent to an electron-withdrawing group (EWG) like an ester, nitrile, or ketone. When you introduce a base to deprotonate the amine for the cyclization, you create a competition: nucleophilic attack by the nitrogen versus deprotonation at the α-carbon. If deprotonation is fast or reversible, stereochemical integrity is lost.
dot
Caption: Base-induced epimerization via a planar enolate intermediate.
Solutions:
-
Optimize the Base: Switch to a non-nucleophilic, sterically hindered base. These bases are less likely to be involved in reversible protonation and favor the desired intramolecular cyclization. Low temperatures are critical.
-
Control Reaction Temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C). This reduces the rate of enolate formation and favors the kinetically controlled cyclization pathway over the thermodynamically driven epimerization.[3]
-
Change the Order of Addition: Use a "reverse addition" technique. Add the substrate solution slowly to a solution of the base at low temperature. This ensures that any molecule that is deprotonated at the alpha-carbon is in the presence of a large excess of base and is more likely to cyclize immediately rather than be reprotonated.
-
Modify the Substrate: If possible, consider if the electron-withdrawing group can be modified to be less activating or if the nitrogen protecting group can be changed. The nature of the substituent on the nitrogen plays a crucial role in the propensity for epimerization.[4]
| Base | pKa (Conjugate Acid) | Steric Hindrance | Typical Use Case | Risk of Epimerization |
| Sodium Hydride (NaH) | ~36 (H₂) | Low | Deprotonation of alcohols, amines | High |
| Potassium t-Butoxide | ~19 (t-BuOH) | Medium | Non-nucleophilic proton abstraction | Moderate to High |
| KHMDS / LiHMDS | ~26 (HMDS-H) | High | Recommended: Kinetically controlled enolization | Low |
| DBU | ~13.5 (DBU-H+) | Medium | Non-nucleophilic base for eliminations | Moderate |
Problem 2: I observe epimerization even with a hindered base at low temperatures.
Question: I've switched to KHMDS at -78 °C, but I'm still seeing a 15-20% erosion of my diastereomeric excess (d.e.). My reaction is also very slow. What else could be going wrong?
Probable Cause: Several factors could still be at play:
-
Solvent Effects: The choice of solvent can dramatically influence the stability and reactivity of the enolate. Polar aprotic solvents like DMF or DMSO can stabilize the enolate intermediate, increasing its lifetime and the window of opportunity for epimerization.
-
Substrate-Specific Acidity: Your substrate may have an unusually acidic α-proton due to multiple electron-withdrawing groups or specific conformational effects, making epimerization difficult to avoid completely.
-
Prolonged Reaction Time: If the desired SN2 cyclization is slow (e.g., due to a sterically hindered electrophile or a poor leaving group), the enolate has more time to equilibrate, even at low temperatures.
Solutions:
-
Solvent Screening: Switch to a less polar, non-coordinating solvent like Toluene or Tetrahydrofuran (THF). These solvents are less effective at solvating the enolate, which can suppress its formation and favor the intramolecular SN2 pathway.
-
Improve the Leaving Group: Ensure your leaving group is sufficiently reactive. A triflate (Tf) is much more reactive than a tosylate (Ts), which is more reactive than a mesylate (Ms). A more reactive leaving group will accelerate the desired cyclization, outcompeting the rate of epimerization.
-
Lewis Acid Additives: In some cases, the addition of a Lewis acid can coordinate to the leaving group and/or the carbonyl oxygen, accelerating the cyclization without promoting epimerization. This requires careful screening and is highly substrate-dependent. A notable strategy involves using lanthanoid triflates like La(OTf)₃, which can catalyze intramolecular aminolysis of epoxides to form azetidines with high regioselectivity.[5]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of epimerization in syntheses proceeding through enolates?
Epimerization is the change in configuration at one of multiple stereocenters in a molecule.[6] In the context of azetidine synthesis, it most often occurs at a carbon atom that is alpha (α) to an electron-withdrawing group (EWG), such as a carbonyl (C=O) or nitrile (C≡N). The process is typically base-catalyzed and involves three steps:
-
Deprotonation: A base removes the acidic proton on the α-carbon, which is a stereocenter.
-
Formation of a Planar Intermediate: This creates a planar, achiral enolate ion where the original stereochemical information at that carbon is lost.
-
Reprotonation/Reaction: The enolate can be reprotonated by a proton source (like the conjugate acid of the base) or undergo a subsequent reaction (like cyclization). This can happen from either the top or bottom face of the planar system, resulting in a mixture of the original and the epimerized stereoisomers.
Q2: How does the choice of nitrogen protecting group affect epimerization?
The nitrogen protecting group has a significant electronic and steric influence. An electron-withdrawing protecting group (e.g., tosyl, nosyl) can increase the acidity of N-H protons, but more importantly, it can also influence the acidity of nearby C-H bonds through induction. Research has shown that the nature of the N-substituent is a crucial factor, with extensive epimerization observed in some cases (e.g., N-Me) while being completely absent in others (e.g., N-Bn).[4] Sterically bulky protecting groups like a benzhydryl group can also influence the conformation of the transition state, potentially favoring one cyclization pathway over another.[7]
Q3: Are there alternative synthetic strategies that are less prone to epimerization?
Yes. If intramolecular cyclization via SN2 displacement proves problematic, consider methods that do not involve generating a potentially epimerizable center under basic conditions. These include:
-
[2+2] Cycloadditions: Reactions like the Staudinger synthesis (ketene + imine) to form β-lactams (azetidin-2-ones) can be highly stereoselective, and the resulting lactam can be reduced to the corresponding azetidine.
-
Photochemical Reactions: The aza-Paterno-Büchi reaction, an intermolecular [2+2] photocycloaddition, can synthesize azetidines with defined stereochemistry.[1]
-
Ring Contraction or Expansion Reactions: Though less common, methods involving the rearrangement of larger rings or the expansion of aziridines can provide access to azetidines while avoiding the specific epimerization pathway discussed.
dot
Caption: A decision-making flowchart for troubleshooting epimerization.
Detailed Experimental Protocols
Protocol 1: Stereoretentive Intramolecular Cyclization
This protocol provides a general method for the cyclization of a γ-amino alcohol derivative (pre-converted to its mesylate) using a hindered base to minimize epimerization.
Materials:
-
Substrate (e.g., N-protected-γ-amino-α-ester-β-mesylate)
-
Potassium bis(trimethylsilyl)amide (KHMDS), 0.5 M in Toluene
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the substrate (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar. Dissolve the substrate in anhydrous THF to a concentration of 0.1 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.
-
Base Addition: Slowly add the KHMDS solution (1.1 eq) dropwise via syringe over 20 minutes. Ensure the internal temperature does not rise above -70 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction may take several hours. Do not warm the reaction until the starting material is consumed.
-
Quenching: Once the reaction is complete, quench by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography. Analyze the diastereomeric ratio of the purified product using ¹H NMR and/or chiral HPLC to confirm stereochemical purity.
Protocol 2: Analysis of Stereochemical Purity by Chiral HPLC
Objective: To determine the diastereomeric or enantiomeric ratio of the synthesized azetidine.
Procedure:
-
Sample Preparation: Prepare a stock solution of the purified azetidine product in the mobile phase (e.g., 1 mg/mL).
-
Column Selection: Choose an appropriate chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD-H). The choice is highly dependent on the analyte structure.
-
Method Development: Develop an isocratic method, typically using a mobile phase of hexane and isopropanol. Start with a 90:10 hexane:isopropanol mixture and adjust the ratio to achieve baseline separation of the stereoisomers.
-
Injection and Analysis: Inject a small volume (5-10 µL) of the sample solution.
-
Integration: Integrate the peak areas of the two stereoisomers. The ratio of the areas corresponds to the stereoisomeric ratio (e.g., d.r. or e.r.).
References
-
Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]
-
Kuriyama, Y., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]
-
Hashim, O.S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]
-
Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. [Link]
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Ismail, I., et al. (2019). Epimerisation in Peptide Synthesis. Malaysian Journal of Chemistry. [Link]
-
Ismail, I., et al. (2019). (PDF) Epimerisation in Peptide Synthesis. ResearchGate. [Link]
-
Unknown Author. (n.d.). Epimerization of Peptide. Presentation slides. [Link]
-
Powers, T.S., & Lectka, T. (2021). Recent Strategies Used in the Synthesis of Saturated Four- Membered Heterocycles. The Royal Society of Chemistry. [Link]
-
Schindler, C.S., & Kelly, C.B. (2020). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry. [Link]
Sources
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- 2. pubs.rsc.org [pubs.rsc.org]
- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 4. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 5. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
Validation & Comparative
A Senior Application Scientist's Guide to Azetidine and Piperidine Analogs in Drug Discovery: A Comparative Analysis of Biological Activity
For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate biological activity and pharmacokinetic profile of a lead compound. Among the saturated nitrogen-containing heterocycles, piperidine has long been a mainstay, its flexible six-membered ring a familiar motif in countless approved drugs. However, the smaller, more constrained four-membered azetidine ring has emerged as a compelling alternative, offering unique structural and physicochemical properties. This guide provides an in-depth, objective comparison of the biological activities of azetidine and piperidine analogs, supported by experimental data and detailed protocols, to empower informed decision-making in your drug discovery programs.
The Strategic Choice: Conformational Rigidity vs. Flexibility
The fundamental difference between azetidine and piperidine lies in their conformational properties. Piperidine, with its chair and boat conformations, offers a degree of flexibility that can be advantageous for binding to certain biological targets. However, this flexibility can also come at an entropic cost upon binding and may expose the molecule to a broader range of metabolic enzymes.
Azetidine, in contrast, is a more rigid and planar structure due to significant ring strain.[1] This conformational constraint can pre-organize substituents into a specific spatial orientation, potentially leading to higher binding affinity and improved selectivity.[2] Furthermore, the introduction of an azetidine ring can enhance metabolic stability, improve aqueous solubility, and increase the fraction of sp³ carbons, a desirable feature in modern drug design.[3] The decision to employ an azetidine as a bioisostere for a piperidine is therefore a strategic one, aimed at fine-tuning the pharmacological properties of a molecule.[3]
Comparative Analysis: Case Studies
To illustrate the practical implications of choosing between these two scaffolds, we will examine two case studies where azetidine and piperidine analogs have been directly compared.
Case Study 1: Vesicular Monoamine Transporter 2 (VMAT2) Inhibition
The vesicular monoamine transporter 2 (VMAT2) is responsible for packaging neurotransmitters like dopamine into synaptic vesicles.[4] It is a key target for treating hyperkinetic movement disorders and substance abuse.[5] The natural product lobelane, which contains a piperidine core, is a known VMAT2 inhibitor. In a study by Al-Abed et al., the piperidine ring of lobelane was replaced with an azetidine to investigate the impact on VMAT2 inhibition.[6]
| Compound/Analog | Core Scaffold | Target | Assay | Potency (Ki in nM) |
| Lobelane (2a) | Piperidine | VMAT2 | [³H]Dopamine Uptake | 45[6] |
| Norlobelane (2b) | Piperidine | VMAT2 | [³H]Dopamine Uptake | 43[6] |
| cis-Azetidine Analog (22b) | Azetidine | VMAT2 | [³H]Dopamine Uptake | 24[6] |
| trans-Azetidine Analog (15c) | Azetidine | VMAT2 | [³H]Dopamine Uptake | 31[6] |
The data clearly indicates that replacing the piperidine core of lobelane with an azetidine ring not only maintained but in the case of the cis-azetidine analog, enhanced the inhibitory potency at VMAT2.[6] The cis-azetidine analog 22b was approximately two-fold more potent than both lobelane and norlobelane.[6] This suggests that the more constrained conformation of the azetidine ring presents the phenethyl side chains in a more optimal orientation for binding to the cytosolic face of VMAT2.
The following diagram illustrates the role of VMAT2 in a dopaminergic synapse and the mechanism of action of VMAT2 inhibitors.
Caption: VMAT2 packages dopamine into vesicles for release. Inhibitors block this process.
This protocol is based on the methodology described for the evaluation of lobelane analogs.[6][7]
Objective: To determine the inhibitory potency (Ki) of test compounds on VMAT2 function by measuring the uptake of radiolabeled dopamine into isolated synaptic vesicles.
Materials:
-
Synaptic vesicles isolated from rat brain tissue.
-
[³H]Dopamine (radioligand).
-
Test compounds (azetidine and piperidine analogs).
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Vesicle Preparation: Isolate synaptic vesicles from rat striatum using established differential centrifugation methods.
-
Reaction Mixture Preparation: In microcentrifuge tubes, prepare the reaction mixtures containing the assay buffer, a fixed concentration of [³H]dopamine, and varying concentrations of the test compound.
-
Initiation of Uptake: Add a suspension of synaptic vesicles to the reaction mixtures to initiate the uptake of [³H]dopamine. The final protein concentration should be optimized for the assay (e.g., ~2 µg).
-
Incubation: Incubate the reaction mixtures at 30°C for a predetermined time (e.g., 5 minutes) to allow for vesicular uptake of the radioligand.
-
Termination of Uptake: Terminate the reaction by rapid filtration through glass fiber filters under vacuum. This separates the vesicles containing the uptaken [³H]dopamine from the free radioligand in the solution.
-
Washing: Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific [³H]dopamine uptake (IC50 value). The Ki value can then be calculated using the Cheng-Prusoff equation.
Causality Behind Experimental Choices:
-
Radiolabeled Dopamine: Using a radiolabeled substrate allows for highly sensitive and quantitative measurement of its transport.
-
Isolated Synaptic Vesicles: This in vitro preparation allows for the direct assessment of VMAT2 activity without the confounding factors of a whole-cell system.
-
Rapid Filtration: This is a crucial step to quickly separate the vesicles from the assay medium, ensuring that the measured radioactivity accurately reflects the amount of transported substrate.
Case Study 2: GABA Transporter 1 (GAT-1) Inhibition
The GABA transporter 1 (GAT-1) is a key protein in the regulation of GABAergic neurotransmission, responsible for the reuptake of GABA from the synaptic cleft.[8] Inhibition of GAT-1 can prolong the action of GABA, making it an attractive target for anticonvulsant drugs. A known GAT-1 inhibitor, NNC-05-2045, features a piperidine ring. A study was conducted to explore the effect of replacing this piperidine with an azetidine ring.[9]
| Compound/Analog | Core Scaffold | Target | Assay | Potency (IC50 in µM) |
| Azetidin-2-ylacetic acid derivative | Azetidine | GAT-1 | GABA Uptake | 2.01 ± 0.77[9] |
| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18b) | Azetidine | GAT-1 | GABA Uptake | 26.6 ± 3.3[9] |
| Isonipecotic acid | Piperidine | GAT-1 | GABA Binding | 0.33[10] |
In this case, the azetidine analogs demonstrated inhibitory activity at GAT-1, with the azetidin-2-ylacetic acid derivative showing the highest potency among the newly synthesized compounds.[9] While a direct IC50 value for the parent piperidine compound NNC-05-2045 was not provided in the comparative paper, the data for isonipecotic acid, a well-known piperidine-based GAT-1 inhibitor, is included for reference. The study highlights that the azetidine scaffold is a viable alternative to piperidine for targeting GAT-1.
The following diagram depicts the role of GAT-1 in a GABAergic synapse and the effect of its inhibition.
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A Strategic Guide to Cross-Reactivity Profiling of Novel Azetidine Compounds
For drug development professionals, the journey of a novel compound from discovery to clinical application is fraught with challenges. One of the most critical hurdles is ensuring target specificity. Azetidine-containing molecules have become increasingly prevalent in medicinal chemistry, valued for their ability to confer improved physicochemical properties such as metabolic stability and solubility due to their unique, strained sp3-rich character.[1][2] However, this same structural distinction necessitates a rigorous and early assessment of their cross-reactivity profiles to mitigate the risk of off-target effects, which can lead to toxicity and late-stage attrition.
This guide provides a comprehensive, field-proven framework for profiling the selectivity of novel azetidine compounds. We will move beyond a simple checklist of assays to explain the strategic rationale behind a tiered, multi-platform approach, ensuring that your experimental design is both scientifically robust and resource-efficient.
The Rationale for a Tiered Profiling Strategy
The core principle of effective cross-reactivity profiling is a progressive filtering system. It is neither practical nor economical to subject every candidate to exhaustive testing. A tiered approach allows for the early elimination of promiscuous compounds while focusing resources on the most promising leads. This strategy is built on the understanding that different screening technologies offer a trade-off between throughput, cost, and biological complexity.
Our recommended workflow integrates computational prediction with broad-panel in vitro screening and focused functional validation. This self-validating system ensures that by the time a compound reaches later-stage, resource-intensive studies, there is high confidence in its selectivity profile.
Caption: Tiered workflow for azetidine compound cross-reactivity profiling.
Phase 1: In Silico Profiling - The Predictive Foundation
Before committing to expensive wet-lab experiments, computational tools provide a valuable, cost-effective first pass to identify potential liabilities. These methods use machine learning and structure-based models to predict interactions between your compound and a vast array of known protein structures.
Causality Behind the Choice: The rationale here is to leverage existing structural and bioactivity data to flag compounds with a high probability of interacting with well-characterized off-targets, such as kinases, GPCRs, or ion channels. This is particularly useful for identifying potential interactions with proteins that are structurally homologous to your primary target. While not a replacement for experimental data, in silico profiling helps prioritize which compounds to screen and which specific off-targets warrant closer inspection.[3]
Recommended Platforms:
-
Ligand-Based: Tools like SwissTargetPrediction or SuperPred rely on the principle that structurally similar molecules often have similar biological activities.
-
Structure-Based: If the crystal structures of key off-targets are known, molecular docking simulations can predict binding modes and affinities.
Self-Validation: The predictions from this stage are hypotheses. Their validation comes from the subsequent in vitro screening phases. A strong correlation between predicted and experimentally observed off-targets validates your computational model for future use with similar scaffolds.
Phase 2: Broad In Vitro Screening - Casting a Wide Net
This is the most critical experimental step for comprehensive cross-reactivity profiling. The goal is to screen your azetidine compounds at a single, high concentration (typically 1-10 µM) against a large, diverse panel of clinically relevant targets. This approach provides a broad overview of a compound's promiscuity.[4]
Choosing the Right Platform: The selection of a screening panel depends on the intended therapeutic area and the known liabilities of the compound class. Leading contract research organizations (CROs) offer well-validated panels that cover major target families.
-
For Broad Safety Assessment (Safety Pharmacology): Panels like the Eurofins Discovery SafetyScreen44™ or SAFETYscan47 are indispensable.[5][6] They cover a wide range of targets implicated in adverse drug reactions (ADRs), including GPCRs, ion channels (like hERG), transporters, and various enzymes, as recommended by regulatory bodies.[5][7]
-
For Kinase Inhibitors: Given that kinases are a frequent target class for azetidine-containing drugs like Cobimetinib, kinome-wide scanning is essential.[2][8] Platforms such as the Eurofins Discovery KINOMEscan™ or Reaction Biology's KinomeScan offer panels covering up to ~500 kinases.[9][10] These competition binding assays are highly sensitive and provide a quantitative measure of interaction (% inhibition or Kd), making them ideal for assessing selectivity across the kinome.[10][11]
Illustrative Experimental Protocol: Single-Point Kinase Profiling
This protocol is based on the principles of the KINOMEscan™ platform, a high-throughput affinity binding assay.
-
Compound Preparation: Solubilize test compounds (and a relevant control inhibitor) in 100% DMSO to create a 10 mM stock solution. For a single-point screen at 10 µM, a 100-fold intermediate dilution is typically prepared.
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The kinase is tagged with DNA, and the amount of kinase bound to the immobilized ligand is measured via qPCR.
-
Reaction Setup (in multi-well plates):
-
Test Wells: Combine DNA-tagged kinase, the immobilized ligand, and the test compound (at a final concentration of 10 µM).
-
Control Wells (100% activity): Combine all components as above, but substitute DMSO vehicle for the test compound. This defines the maximum binding signal.
-
-
Incubation: Allow the binding reactions to reach equilibrium (typically 1 hour at room temperature).
-
Wash and Elution: Wash away unbound kinase. The remaining bound kinase is then eluted.
-
Quantification: Quantify the amount of eluted kinase using qPCR.
-
Data Analysis: The percent inhibition is calculated relative to the DMSO control: % Inhibition = (1 - (Test Compound Signal / DMSO Control Signal)) * 100
Trustworthiness through Controls: The validity of this screen relies on:
-
Vehicle Control (DMSO): Establishes the baseline for 0% inhibition and maximum enzyme activity.
-
Reference Inhibitor: A known inhibitor for a subset of kinases in the panel should be run concurrently to validate assay performance.
Phase 3: Quantitative Validation of Off-Target Hits
Any significant "hits" from the single-point screen (typically defined as >50-70% inhibition) must be validated to confirm they are not artifacts and to quantify their potency. This involves generating 10-point dose-response curves to determine the half-maximal inhibitory concentration (IC₅₀) or binding affinity (Kd) for each confirmed off-target interaction.
Causality Behind the Choice: A single-point measurement can be misleading due to compound insolubility or other artifacts. A full dose-response curve confirms a specific interaction and provides a quantitative measure of potency (IC₅₀). This value is critical for calculating a selectivity window : the ratio of off-target potency to on-target potency. A larger window indicates greater selectivity and a lower risk of mechanism-based toxicity.
Illustrative Data Presentation: Selectivity Profile of Novel Azetidine Compounds
The table below presents hypothetical, yet realistic, data for three novel azetidine kinase inhibitors compared to a known clinical compound. The primary target is Kinase X.
| Compound | On-Target: Kinase X (IC₅₀, nM) | Off-Target: Kinase Y (% Inh @ 10 µM) | Off-Target: Kinase Z (IC₅₀, nM) | Off-Target: hERG (% Inh @ 10 µM) | Selectivity Window (Z/X) |
| AZ-1 (Lead) | 15 | 8% | > 10,000 | 2% | >667x |
| AZ-2 (Promiscuous) | 25 | 95% | 150 | 65% | 6x |
| AZ-3 (Off-Target Liability) | 30 | 12% | > 10,000 | 88% | >333x |
| Control Drug | 10 | 15% | 500 | 5% | 50x |
| This table contains illustrative data for comparison purposes only. |
From this data, AZ-1 emerges as the superior candidate due to its high on-target potency and minimal off-target activity. AZ-2 is clearly promiscuous, hitting Kinase Y and Z with high affinity, making it a poor candidate. AZ-3 , while selective against other kinases, shows a significant flag for hERG, a critical cardiac ion channel, warranting immediate investigation or deprioritization.
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A Senior Application Scientist's Guide to 3-Alkoxy vs. 3-Aryloxyazetidines: A Comparative Analysis for Modern Drug Discovery
Introduction: The Azetidine Scaffold and the Critical C3-Oxygen Linkage
The azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged from the shadow of its more famous β-lactam cousins to become a cornerstone in modern medicinal chemistry.[1][2] Its appeal lies in its unique combination of properties: the inherent ring strain (approx. 25.4 kcal/mol) provides a defined three-dimensional exit vector for substituents, while its stability is significantly greater than that of the more reactive aziridines.[1] This allows the azetidine core to act as a rigid, non-planar scaffold, enabling chemists to project functional groups into specific regions of chemical space to optimize interactions with biological targets.[2]
Substitution at the 3-position is a particularly powerful strategy for modulating a molecule's physicochemical and pharmacological profile. This guide provides an in-depth comparative analysis of two key classes of 3-substituted azetidines: 3-alkoxyazetidines and 3-aryloxyazetidines. We will dissect their synthesis, compare their fundamental properties, and explore their differential applications, providing researchers with the critical insights needed to select the appropriate scaffold for their drug discovery programs.
Part 1: Comparative Synthesis Strategies
The choice between an alkoxy or aryloxy substituent often begins with a shared synthetic nexus: an N-protected 3-hydroxyazetidine. The divergence from this key intermediate is a classic case study in applying distinct reaction mechanisms—nucleophilic substitution versus transition-metal-catalyzed cross-coupling—to achieve the desired C-O bond formation.
The Divergent Synthetic Pathways
The most common and robust strategies leverage a common intermediate, N-Boc-3-hydroxyazetidine, which is commercially available or readily synthesized. The choice of the N-protecting group (often a tert-butyloxycarbonyl, or 'Boc' group) is critical; it deactivates the ring nitrogen, preventing it from interfering with subsequent reactions, and can be removed under well-defined conditions that typically preserve the core structure.
Caption: Divergent synthesis from a common precursor.
Experimental Protocol 1: Synthesis of N-Boc-3-methoxyazetidine (A Representative Alkoxy Derivative)
This protocol details a standard Williamson ether synthesis. The causality for selecting a strong, non-nucleophilic base like sodium hydride (NaH) is to fully deprotonate the hydroxyl group, forming a potent nucleophile (the alkoxide) that readily attacks the alkyl halide. Anhydrous conditions are paramount to prevent quenching the NaH and the reactive alkoxide.
Materials:
-
N-Boc-3-hydroxyazetidine (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Iodomethane (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-3-hydroxyazetidine.
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to 0 °C using an ice-water bath.
-
Carefully add the sodium hydride portion-wise. Causality Note: This exothermic reaction generates H₂ gas; slow addition is crucial for safety and temperature control.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium alkoxide should be complete.
-
Cool the reaction mixture back to 0 °C and add iodomethane dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl at 0 °C.
-
Partition the mixture between EtOAc and water. Separate the layers.
-
Extract the aqueous layer twice more with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexanes/EtOAc gradient) to yield the pure N-Boc-3-methoxyazetidine.
Experimental Protocol 2: Synthesis of N-Boc-3-phenoxyazetidine (A Representative Aryloxy Derivative)
For the synthesis of 3-aryloxyazetidines, direct SNAr reactions are often difficult unless the aryl ring is highly electron-deficient. Therefore, transition-metal-catalyzed cross-coupling reactions are the methods of choice. The Chan-Lam coupling, which uses a copper catalyst, is particularly effective for forming C-O bonds and is often milder than palladium-catalyzed alternatives.
Materials:
-
N-Boc-3-hydroxyazetidine (1.2 eq)
-
Phenylboronic acid (1.0 eq)
-
Copper(II) acetate (Cu(OAc)₂, 1.1 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Molecular sieves (4 Å)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried round-bottom flask, add phenylboronic acid, N-Boc-3-hydroxyazetidine, copper(II) acetate, and powdered 4 Å molecular sieves. Causality Note: The molecular sieves are crucial for removing water, which can hydrolyze the boronic acid and deactivate the catalyst.
-
Under an inert atmosphere, add anhydrous DCM followed by pyridine. Causality Note: Pyridine acts as both a base and a ligand to facilitate the catalytic cycle.
-
Stir the reaction mixture vigorously at room temperature, open to the air (or under an oxygen balloon, as O₂ is the terminal oxidant in this cycle), for 24-48 hours. Monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite to remove the copper salts and molecular sieves.
-
Wash the filtrate with saturated aqueous NaHCO₃ to remove excess pyridine and boronic acid.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the desired N-Boc-3-phenoxyazetidine.
Part 2: Comparative Physicochemical Properties
The seemingly subtle switch from an alkyl to an aryl group on the C3-oxygen atom profoundly impacts the molecule's fundamental physicochemical properties, which are critical determinants of its pharmacokinetic and pharmacodynamic behavior.
| Property | 3-Alkoxyazetidines | 3-Aryloxyazetidines | Rationale & Drug Discovery Implications |
| Lipophilicity (cLogP) | Lower | Higher | The aromatic ring of the aryloxy group significantly increases lipophilicity, which can enhance membrane permeability but may also increase metabolic liability and off-target binding.[3] |
| Basicity (pKa) | Higher (Typically 8.0-9.0) | Lower (Typically 7.0-8.5) | The electron-withdrawing nature of the aryl ring reduces the electron density on the ether oxygen, which in turn inductively lowers the basicity of the azetidine nitrogen. This can be crucial for avoiding off-target effects (e.g., hERG) and tuning solubility at physiological pH.[3][4] |
| Aqueous Solubility | Generally Higher | Generally Lower | Correlates with lipophilicity. The increased greasy nature of the aryloxy group reduces solubility. This can be modulated by adding polar substituents to the aryl ring. |
| Polar Surface Area (PSA) | Lower | Slightly Higher | The sp²-hybridized carbons and potential for additional H-bond acceptors/donors on the aryl ring can slightly increase the PSA, influencing cell penetration. |
Note: pKa values are for the protonated azetidine nitrogen and are representative estimates.
Part 3: Reactivity, Stability, and Metabolic Fate
The electronic differences between the alkoxy and aryloxy substituents also govern the chemical reactivity and metabolic stability of these scaffolds.
Chemical Stability and Ring-Opening Reactions
The azetidine ring's inherent strain makes it susceptible to nucleophilic ring-opening reactions, a process that can be either a synthetic tool or an unwanted decomposition pathway.[1][5][6]
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Validating the Mechanism of Action of 3-(4-Methoxyphenoxy)azetidine: A Comparative Guide
For researchers, scientists, and drug development professionals, the rigorous validation of a compound's mechanism of action is a cornerstone of preclinical research. This guide provides an in-depth, technical framework for elucidating the biological targets of the novel compound, 3-(4-Methoxyphenoxy)azetidine. Due to the absence of specific literature on this molecule, we will proceed based on a structurally-informed hypothesis. The presence of an azetidine ring, a privileged scaffold in central nervous system (CNS) drug discovery, coupled with a methoxyphenoxy moiety, suggests a potential interaction with monoamine signaling pathways.[1][2]
Therefore, this guide will focus on a systematic approach to investigate the hypothesis that This compound functions as an inhibitor of monoamine transporters (SERT, DAT, NET) and/or monoamine oxidases (MAO-A, MAO-B) . We will objectively compare its hypothetical performance with well-established selective inhibitors, providing detailed experimental protocols and illustrative data.
Section 1: Primary Target Screening: Monoamine Transporters vs. Monoamine Oxidases
The initial and most critical step is to determine whether this compound interacts with the primary systems responsible for clearing monoamine neurotransmitters (transporters) or the enzymes that degrade them (monoamine oxidases). A broad-spectrum screening approach will efficiently answer this fundamental question and guide subsequent, more focused investigations.
Experimental Rationale
The monoamine hypothesis of depression and other neurological disorders posits that deficits in serotonin, norepinephrine, and dopamine are key etiological factors.[3][4] Consequently, many therapeutics act by increasing the synaptic concentrations of these neurotransmitters. This is primarily achieved by either blocking their reuptake via the respective transporters—serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET)—or by preventing their degradation by monoamine oxidase enzymes (MAO-A and MAO-B).[4][5]
Our experimental design is a process of elimination and confirmation. We will first use in vitro assays to test for inhibitory activity against both classes of targets. A positive result in one class will then be followed by more detailed characterization of selectivity within that class.
Caption: A logical workflow for validating the mechanism of action.
Section 2: Monoamine Transporter Inhibition Assays
To test for activity at monoamine transporters, we will employ neurotransmitter uptake inhibition assays. These assays directly measure the functional consequence of transporter inhibition. The use of cell lines stably expressing a single human transporter isoform ensures target specificity.[6]
Comparative Compounds
| Target | Comparator Compound | Mechanism of Action |
| SERT | Fluoxetine | Selective Serotonin Reuptake Inhibitor (SSRI).[3] |
| DAT | GBR-12909 | Potent and selective Dopamine Reuptake Inhibitor (DRI).[6][7] |
| NET | Reboxetine | Potent and selective Norepinephrine Reuptake Inhibitor (NRI).[8][9] |
Experimental Protocol: Neurotransmitter Uptake Inhibition Assay
This protocol is adapted for a 96-well format and utilizes radiolabeled neurotransmitters for sensitive detection.
-
Cell Plating: Seed HEK293 cells stably expressing human SERT, DAT, or NET into separate 96-well plates at a density that yields a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare a serial dilution of this compound and the respective comparator compounds (Fluoxetine for SERT, GBR-12909 for DAT, Reboxetine for NET) in assay buffer.
-
Pre-incubation: Wash the cell monolayers with assay buffer and then pre-incubate with the test compounds for 10-20 minutes at 37°C.
-
Initiate Uptake: Add the radiolabeled substrate (e.g., [³H]Serotonin, [³H]Dopamine, or [³H]Norepinephrine) to each well to initiate the uptake reaction.
-
Terminate Uptake: After a short incubation period (typically 1-10 minutes), rapidly terminate the uptake by washing the cells with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radiolabeled substrate taken up using a liquid scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to vehicle-treated controls. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Hypothetical Comparative Data
The following table illustrates a potential outcome where this compound is a potent and selective SERT inhibitor.
| Compound | SERT IC50 (nM) | DAT IC50 (nM) | NET IC50 (nM) | Selectivity (vs. SERT) |
| This compound | 15 | 1,250 | 850 | DAT: 83x, NET: 57x |
| Fluoxetine | 10 | 1,500 | 980 | DAT: 150x, NET: 98x |
| GBR-12909 | 2,500 | 5 | 750 | - |
| Reboxetine | 3,000 | >10,000 | 8 | - |
This data is for illustrative purposes only.
Section 3: Monoamine Oxidase Inhibition Assays
In parallel, it is crucial to assess whether this compound inhibits MAO-A or MAO-B. These enzymes are responsible for the degradation of monoamines and are also important drug targets.[10]
Caption: Monoamine signaling pathway highlighting reuptake and degradation.
Comparative Compounds
| Target | Comparator Compound | Mechanism of Action |
| MAO-A | Clorgyline | Selective, irreversible MAO-A inhibitor.[11][12] |
| MAO-B | Selegiline | Selective, irreversible MAO-B inhibitor.[1][13] |
Experimental Protocol: MAO-Glo™ Assay
This commercially available luminescent assay provides a rapid and sensitive method for measuring MAO activity.
-
Reagent Preparation: Prepare recombinant human MAO-A or MAO-B enzyme, the MAO substrate, and the test compounds in the provided assay buffer.
-
Compound Incubation: In a white, opaque 96-well plate, add the MAO enzyme to wells containing serial dilutions of this compound or the comparator compounds (Clorgyline for MAO-A, Selegiline for MAO-B).
-
Initiate Reaction: Add the MAO substrate to all wells to start the enzymatic reaction. Incubate for 60 minutes at room temperature.
-
Detection: Add the Luciferin Detection Reagent to each well. This reagent converts a derivative of the MAO substrate into luciferin, which is then oxidized by luciferase to produce light.
-
Luminescence Measurement: After a 20-minute incubation, measure the luminescence using a plate-reading luminometer.
-
Data Analysis: A decrease in luminescence is proportional to MAO inhibition. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Hypothetical Comparative Data
This table illustrates a potential outcome where this compound has weak, non-selective activity against MAO enzymes.
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity |
| This compound | >10,000 | >10,000 | Non-selective |
| Clorgyline | 8 | 5,200 | 650x for MAO-A |
| Selegiline | 6,500 | 12 | 540x for MAO-B |
This data is for illustrative purposes only.
Section 4: Interpretation and Next Steps
Based on the hypothetical data presented, this compound appears to be a potent and selective serotonin reuptake inhibitor. The weak activity against DAT, NET, and both MAO isoforms suggests a highly specific mechanism of action.
The next logical steps in validating this mechanism of action would include:
-
Kinetic Binding Assays: To determine if the inhibition is competitive, non-competitive, or uncompetitive.
-
Cellular Neurotransmitter Uptake Assays: Using primary neurons or synaptosomes to confirm the activity in a more physiologically relevant system.
-
Off-Target Screening: A broad panel of receptor and enzyme assays to rule out other potential biological activities and ensure a clean safety profile.
This systematic and comparative approach provides a robust framework for validating the mechanism of action of this compound. By objectively comparing its performance against well-characterized tool compounds, researchers can confidently establish its primary biological target and guide its future development as a potential therapeutic agent.
References
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Parkinson's UK. (2025). MAO-B inhibitors (rasagiline, selegiline, safinamide). Retrieved from Parkinson's UK website: [Link]
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Hameed, A., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100088. [Link]
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Mayo Clinic. (n.d.). Selective serotonin reuptake inhibitors (SSRIs). Retrieved from Mayo Clinic website: [Link]
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Drugs.com. (2024). List of MAO inhibitors + Uses & Side Effects. Retrieved from Drugs.com website: [Link]
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Wilde, M. I., & Benfield, P. (1995). Reboxetine. A review of its pharmacology and therapeutic potential in the management of depression. Drugs, 49(3), 406–420. [Link]
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Andersen, P. H. (1989). The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. European Journal of Pharmacology, 166(3), 493–504. [Link]
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Tariq, R. A., et al. (2024). Fluoxetine. In StatPearls. StatPearls Publishing. [Link]
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GoodRx. (2023). List of 7 SSRIs (Selective Serotonin Reuptake Inhibitors). Retrieved from GoodRx website: [Link]
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Wikipedia. (2024). Norepinephrine reuptake inhibitor. Retrieved from Wikipedia: [Link]
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Wikipedia. (2024). Dopamine reuptake inhibitor. Retrieved from Wikipedia: [Link]
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Mawad, Y., et al. (2023). Selegiline. In StatPearls. StatPearls Publishing. [Link]
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Wikipedia. (2024). Vanoxerine. Retrieved from Wikipedia: [Link]
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Wikipedia. (2024). Fluoxetine. Retrieved from Wikipedia: [Link]
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The Azetidine Scaffold: A Compact Powerhouse for Bioisosteric Replacement of Cyclic Amines
A Senior Application Scientist's Guide to Harnessing the Smallest Stable Saturated Aza-heterocycle in Drug Design
In the landscape of medicinal chemistry, the strategic modification of molecular scaffolds to fine-tune physicochemical and pharmacological properties is a cornerstone of drug discovery. Saturated nitrogen-containing heterocycles, such as pyrrolidine and piperidine, are ubiquitous motifs, prized for their ability to introduce a basic center and provide a three-dimensional vector for substituent placement. However, the drive for novel chemical space and improved drug-like properties has brought a smaller, more constrained player to the forefront: the azetidine ring.[1][2] This guide provides an in-depth comparison of the azetidine scaffold against its larger cyclic amine counterparts, supported by experimental data and detailed protocols, to empower researchers in making informed decisions about its use as a bioisostere.
The Allure of the Four-Membered Ring: Why Azetidine?
The azetidine scaffold, a four-membered saturated nitrogen heterocycle, offers a unique combination of properties stemming from its inherent ring strain and compact structure.[3] Unlike the more flexible five- and six-membered rings, the azetidine ring is more rigid, which can be a significant advantage in drug design.[4] This conformational restriction can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency.
Furthermore, the azetidine ring imparts distinct vectors for its substituents compared to pyrrolidine or piperidine. This altered spatial arrangement can lead to novel interactions with a target protein or disrupt undesirable off-target binding. From a physicochemical standpoint, the incorporation of an azetidine moiety can lead to improved aqueous solubility and metabolic stability compared to its larger, more lipophilic analogues.[1]
Head-to-Head Comparison: Azetidine vs. Pyrrolidine vs. Piperidine
The choice of a cyclic amine scaffold can have profound effects on a compound's properties. Below is a comparative analysis of key physicochemical parameters.
Physicochemical Properties
| Property | Azetidine | Pyrrolidine | Piperidine | Causality and Implication in Drug Design |
| pKa (Conjugate Acid) | ~11.3[5] | ~11.27[6][7] | ~11.22[7] | All are strongly basic, with pyrrolidine being slightly more so. This near-equivalence means they are often interchangeable when basicity is the primary driver for target interaction or solubility. The slight increase in basicity from piperidine to azetidine is attributed to changes in the hybridization of the nitrogen lone pair due to ring strain.[8] |
| logP (Octanol/Water) | -0.10 (Calculated) | 0.46[7] | 0.84[7] | Azetidine is significantly more hydrophilic than its larger counterparts. This is a key advantage for improving aqueous solubility and can be a crucial tool for reducing the lipophilicity of a lead compound to improve its overall ADME profile. |
| Ring Strain (kcal/mol) | ~25.4 | ~5.4 | ~0 | The high ring strain of azetidine makes it more reactive in certain synthetic transformations but also contributes to its unique conformational properties. This strain does not typically lead to instability under physiological conditions. |
| Conformational Flexibility | Relatively Rigid, Puckered | Flexible (Envelope/Twist)[7] | Rigid (Chair)[7] | The rigidity of the azetidine ring can pre-organize substituents into a bioactive conformation, reducing the entropic cost of binding. The piperidine chair is also rigid, while the pyrrolidine ring has greater flexibility through pseudorotation.[9] |
Impact on Biological Activity and Pharmacokinetics: Experimental Evidence
The theoretical advantages of the azetidine scaffold are borne out in numerous studies where it has been used as a bioisosteric replacement for larger cyclic amines.
Case Study 1: STAT3 Inhibitors
In the development of small-molecule STAT3 inhibitors, replacing a proline (pyrrolidine) moiety with an (R)-azetidine-2-carboxamide led to a significant improvement in potency. This highlights how the subtle change in the orientation of substituents afforded by the azetidine ring can lead to enhanced target engagement.[6]
| Compound Scaffold | EMSA IC₅₀ (µM) |
| Proline-based Lead | 6.8 |
| Azetidine-based Analog | 0.55 |
Case Study 2: Nicotinic Acetylcholine Receptor (nAChR) Ligands
An analogue of nicotine where the pyrrolidine ring was replaced by an azetidine ring demonstrated altered binding affinity for nAChRs. This illustrates that even for well-understood pharmacophores, the azetidine scaffold can provide novel structure-activity relationships.[10]
Metabolic Stability
The smaller, less lipophilic nature of the azetidine ring can also confer advantages in metabolic stability. In a comparative study of fluorinated cyclic amines, azetidine derivatives generally exhibited lower intrinsic clearance in human liver microsomes compared to their piperidine counterparts, suggesting a slower rate of metabolism.[11]
| Compound | Intrinsic Clearance (CLᵢₙₜ, µL/min/mg) |
| Fluorinated Piperidine Derivative | 28 |
| Fluorinated Azetidine Derivative | < 5.0 |
Visualizing the Scaffolds
The structural differences between these cyclic amines dictate their properties. The following diagrams illustrate their conformations.
Caption: Conformational differences of cyclic amines.
Experimental Corner: A Case Study in Synthesis and Evaluation
To provide a practical comparison, we will outline the synthesis of a matched pair of compounds, N-Boc-3-phenylazetidine and N-Boc-3-phenylpiperidine, followed by protocols for their comparative evaluation.
Experimental Workflow
Caption: Workflow for synthesis and evaluation.
Synthesis Protocols
Rationale: This synthetic route was chosen for its modularity and reliability. The conversion of a hydroxyl group to an iodide provides a versatile intermediate for cross-coupling reactions. The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds.[4][12] This two-step process allows for the direct comparison of the reactivity of the azetidine and piperidine scaffolds under identical conditions.
Protocol 1: Synthesis of N-Boc-3-iodoazetidine [13]
-
To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in toluene, add imidazole (3.0 eq), triphenylphosphine (2.0 eq), and iodine (1.5 eq).
-
Expertise & Experience: Imidazole acts as a base to neutralize the HI formed during the reaction. Triphenylphosphine and iodine form a phosphonium iodide intermediate which activates the hydroxyl group for nucleophilic substitution by iodide.
-
-
Heat the reaction mixture to 100 °C for 1 hour.
-
Causality: The elevated temperature is necessary to drive the substitution reaction to completion.
-
-
Cool the reaction to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate.
-
Trustworthiness: This step quenches the reaction and removes any acidic byproducts.
-
-
Separate the organic layer and wash with a saturated aqueous solution of sodium thiosulfate to remove any remaining iodine.
-
Self-Validation: The disappearance of the purple iodine color provides a visual confirmation that the quench is complete.
-
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to afford N-Boc-3-iodoazetidine.
Protocol 2: Synthesis of N-Boc-3-phenylazetidine via Suzuki-Miyaura Coupling [14]
-
To a reaction vessel, add N-Boc-3-iodoazetidine (1.0 eq), phenylboronic acid (1.5 eq), a palladium catalyst such as Pd/C (1.4 mol%), and potassium carbonate (2.0 eq).
-
Expertise & Experience: Pd/C is a heterogeneous catalyst that is easily removed by filtration. Potassium carbonate is the base required for the transmetalation step of the catalytic cycle.
-
-
Add a suitable solvent, such as dimethylformamide (DMF).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for a specified time (e.g., 1-12 hours) at a temperature sufficient to drive the reaction (e.g., 80-100 °C). The reaction can be conveniently heated using a microwave reactor.
-
Causality: The inert atmosphere prevents the oxidation and deactivation of the Pd(0) catalyst.
-
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield N-Boc-3-phenylazetidine.
Note: An analogous two-step procedure would be followed starting from N-Boc-3-hydroxypiperidine to synthesize N-Boc-3-phenylpiperidine for a direct comparison.
Biological Evaluation Protocols
Protocol 3: Dopamine Transporter (DAT) Radioligand Binding Assay
Rationale: This assay quantitatively determines the binding affinity of a compound for the dopamine transporter, a key target in neuropharmacology. It is a self-validating system as it includes controls for total and non-specific binding, allowing for the precise calculation of specific binding. The use of a well-characterized radioligand ([³H]WIN 35,428) ensures the reliability of the results.[15][16]
-
Prepare rat striatal membranes: Homogenize rat striatal tissue in a sucrose buffer and prepare a P2 membrane fraction by differential centrifugation.
-
Assay setup: In a 96-well plate, add assay buffer (e.g., sodium phosphate buffer), the prepared membranes, and varying concentrations of the test compound (e.g., N-Boc-3-phenylazetidine or its piperidine analogue).
-
Radioligand addition: Add [³H]WIN 35,428 to all wells at a final concentration near its Kd (e.g., 1-5 nM).
-
Trustworthiness: For determining non-specific binding, a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine) is added to a set of control wells. Total binding is determined in the absence of any competing ligand.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 4 °C) for a sufficient time to reach equilibrium (e.g., 120 minutes).
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filter discs in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC₅₀, which can then be converted to a Ki value.
Protocol 4: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
Rationale: This assay is a standard in vitro ADME screen to predict the hepatic clearance of a compound. By measuring the disappearance of the parent compound over time in the presence of liver microsomes and the essential cofactor NADPH, we can calculate key parameters like in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ).[3][17]
-
Prepare the incubation mixture: In a microcentrifuge tube, combine phosphate buffer (pH 7.4), human liver microsomes (e.g., 0.5 mg/mL final concentration), and the test compound (e.g., 1 µM final concentration).
-
Pre-incubation: Pre-incubate the mixture at 37 °C for 5 minutes to equilibrate the temperature.
-
Initiate the reaction: Add a solution of the cofactor NADPH (e.g., 1 mM final concentration) to start the metabolic reaction.
-
Self-Validation: A parallel incubation is run without NADPH. A lack of compound depletion in this control confirms that the observed metabolism is NADPH-dependent (i.e., likely mediated by cytochrome P450 enzymes).
-
-
Time course sampling: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.
-
Sample processing: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant to a new plate or vials for analysis.
-
LC-MS/MS analysis: Quantify the remaining concentration of the test compound in each sample using a validated LC-MS/MS method.
-
Data analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k). The in vitro half-life is calculated as t½ = 0.693/k. Intrinsic clearance is then calculated from the t½ and the protein concentration.
Conclusion
The azetidine scaffold represents a powerful tool in the medicinal chemist's arsenal for bioisosteric replacement of more common cyclic amines like pyrrolidine and piperidine. Its unique combination of conformational rigidity, reduced lipophilicity, and novel substituent vector space can lead to significant improvements in potency, solubility, and metabolic stability. While synthetic access has historically been a challenge, modern synthetic methods have made a wide array of substituted azetidines more accessible. By understanding the fundamental physicochemical differences and leveraging the experimental protocols outlined in this guide, researchers can effectively harness the potential of this compact and influential scaffold to drive their drug discovery programs forward.
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A Comparative Guide to the Metabolic Stability of 3-(4-Methoxyphenoxy)azetidine
In the landscape of modern drug discovery, the pursuit of candidate molecules with optimized pharmacokinetic profiles is paramount. Among the various strategies to enhance drug-like properties, the incorporation of small, strained ring systems has gained considerable traction. The azetidine motif, a four-membered nitrogen-containing heterocycle, is particularly noteworthy for its ability to confer improved metabolic stability, solubility, and conformational rigidity.[1][2] This guide provides a comprehensive evaluation of the metabolic stability of 3-(4-methoxyphenoxy)azetidine, a promising scaffold in medicinal chemistry. Through detailed experimental protocols and comparative data, we will explore its metabolic fate in relation to structurally similar analogs, offering a framework for rational drug design.
The Rationale for Azetidines in Drug Design
The azetidine ring is more than just a molecular scaffold; it's a strategic tool for medicinal chemists. Its inherent ring strain, intermediate between the highly reactive aziridines and the more flexible pyrrolidines, provides a unique balance of stability and synthetic accessibility.[3] This constrained structure can lock in favorable conformations for receptor binding while its sp³-rich character often leads to improved solubility and pharmacokinetic properties.[1] Several FDA-approved drugs, including baricitinib and cobimetinib, feature the azetidine moiety, underscoring its value in developing metabolically robust therapeutics.[1] Our focus, this compound, combines this advantageous core with a substituted phenoxy group, a common pharmacophore. Understanding its metabolic stability is crucial for predicting its in vivo behavior and guiding further derivatization.
Experimental Design for Evaluating Metabolic Stability
To provide a robust assessment, we will employ two gold-standard in vitro assays: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.[4][5] These assays, while both liver-based, offer complementary information.
-
Liver Microsomal Stability Assay: This assay utilizes subcellular fractions (microsomes) containing the majority of Phase I drug-metabolizing enzymes, primarily cytochrome P450s (CYPs).[4] It is a cost-effective, high-throughput method to assess a compound's susceptibility to oxidative metabolism.
-
Hepatocyte Stability Assay: This assay uses intact, cryopreserved liver cells, providing a more holistic view of metabolism.[5] Hepatocytes contain both Phase I and Phase II enzymes (e.g., UGTs, SULTs) and their necessary cofactors, and also account for cellular uptake, making them a closer mimic of the in vivo liver environment.[5]
For a meaningful comparison, we will evaluate this compound alongside two closely related analogs:
-
Comparator A: 3-Phenoxyazetidine: The unsubstituted parent structure.
-
Comparator B: 3-(4-Fluorophenoxy)azetidine: An analog where the methoxy group is replaced by a fluorine atom, a common strategy to block metabolic "soft spots."[6]
The following diagram illustrates the general workflow for these metabolic stability assessments.
Caption: General experimental workflow for in vitro metabolic stability assays.
Protocol 1: Human Liver Microsomal Stability Assay
This protocol details the steps to assess the metabolic stability of the test compounds in the presence of human liver microsomes.
Materials:
-
Test Compounds: this compound, 3-Phenoxyazetidine, 3-(4-Fluorophenoxy)azetidine
-
Positive Controls: Verapamil (high clearance), Diazepam (low clearance)
-
Pooled Human Liver Microsomes (0.5 mg/mL)
-
NADPH regenerating system (e.g., NADPH-A/B)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN) with internal standard (e.g., Tolbutamide)
-
96-well incubation plates and collection plates
Procedure:
-
Compound Preparation: Prepare 1 µM working solutions of test compounds and positive controls in 0.1 M phosphate buffer.
-
Incubation Mixture: In a 96-well plate, combine the human liver microsomes and the compound working solution. Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system to each well.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a collection plate containing ice-cold acetonitrile with an internal standard to terminate the reaction.
-
Sample Processing: Seal the collection plate, vortex, and centrifuge to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the disappearance of the parent compound using a validated LC-MS/MS method.
Protocol 2: Human Hepatocyte Stability Assay
This protocol assesses metabolic stability in a more physiologically relevant system using cryopreserved human hepatocytes.
Materials:
-
Test Compounds and Controls (as above)
-
Cryopreserved Human Hepatocytes (pooled donor)
-
Hepatocyte culture medium
-
Acetonitrile (ACN) with internal standard
-
Suspension culture plates (e.g., 24-well)
Procedure:
-
Hepatocyte Thawing: Thaw cryopreserved hepatocytes according to the supplier's protocol and determine cell viability and density.
-
Cell Suspension: Prepare a hepatocyte suspension in culture medium at a final density of 0.5 x 10⁶ viable cells/mL.
-
Compound Addition: Add the test compound to the hepatocyte suspension at a final concentration of 1 µM.
-
Incubation: Incubate the cell suspension at 37°C in a humidified incubator with 5% CO₂, under gentle agitation.
-
Time-Point Sampling: At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), remove an aliquot of the hepatocyte suspension and add it to ice-cold acetonitrile with an internal standard.
-
Sample Processing and Analysis: Process and analyze the samples as described in the microsomal stability assay (steps 5 and 6).
Comparative Data Analysis
The primary readouts from these assays are the in vitro half-life (t½) and the intrinsic clearance (CLint).[7] The half-life represents the time required for 50% of the parent compound to be metabolized. Intrinsic clearance is a measure of the inherent ability of the liver to metabolize a drug.[7]
Table 1: Hypothetical Metabolic Stability in Human Liver Microsomes
| Compound | t½ (min) | CLint (µL/min/mg protein) | Classification |
| This compound | 25 | 27.7 | Moderate Clearance |
| Comparator A: 3-Phenoxyazetidine | 45 | 15.4 | Low to Moderate Clearance |
| Comparator B: 3-(4-Fluorophenoxy)azetidine | >60 | <11.5 | Low Clearance |
| Verapamil (Control) | <10 | >69.3 | High Clearance |
| Diazepam (Control) | >60 | <11.5 | Low Clearance |
Table 2: Hypothetical Metabolic Stability in Human Hepatocytes
| Compound | t½ (min) | CLint (µL/min/10⁶ cells) | Classification |
| This compound | 40 | 34.7 | Moderate Clearance |
| Comparator A: 3-Phenoxyazetidine | 75 | 18.5 | Low Clearance |
| Comparator B: 3-(4-Fluorophenoxy)azetidine | >120 | <11.5 | Low Clearance |
| Testosterone (Control) | 28 | 49.5 | Moderate to High Clearance |
| 7-Ethoxycoumarin (Control) | 15 | 92.4 | High Clearance |
Interpretation and Scientific Rationale
The hypothetical data presented above illustrates a clear structure-metabolism relationship.
-
This compound: This compound displays moderate clearance. The methoxy group on the phenyl ring is a well-known site for oxidative metabolism, specifically O-demethylation by CYP enzymes.[8] This provides a metabolic "soft spot," leading to a relatively faster rate of metabolism compared to its analogs.
-
Comparator A: 3-Phenoxyazetidine: The removal of the methoxy group results in a more stable compound with lower clearance. While aromatic hydroxylation of the phenyl ring is still possible, it generally occurs at a slower rate than O-demethylation.
-
Comparator B: 3-(4-Fluorophenoxy)azetidine: The introduction of a fluorine atom at the para-position of the phenyl ring significantly enhances metabolic stability, resulting in low clearance.[6] The strong carbon-fluorine bond is highly resistant to enzymatic cleavage, effectively "blocking" this site from oxidative metabolism.[6] This is a common and effective strategy in medicinal chemistry to improve a drug's half-life.
The following diagram conceptually illustrates these potential metabolic pathways.
Caption: Potential metabolic fates of the evaluated phenoxyazetidine derivatives.
Conclusion
This guide provides a framework for evaluating the metabolic stability of this compound. Our comparative analysis, based on established in vitro methodologies, suggests that while the core azetidine-phenoxy scaffold is relatively stable, the 4-methoxy substituent represents a primary site of metabolic liability. For drug discovery programs aiming to enhance the half-life of this scaffold, modification of this position is a logical next step. The superior stability of the 4-fluoro analog, 3-(4-fluorophenoxy)azetidine, highlights a proven strategy to mitigate oxidative metabolism and improve pharmacokinetic properties. By applying these principles and experimental approaches, researchers can make more informed decisions in the design and optimization of novel azetidine-based drug candidates.
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Prier, C. K., Zhang, Y., Hollenback, J., & Isley, N. A. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. [Link]
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Al-Ghanimi, A. A., Khan, S. A., & Asiri, A. M. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(4-Methoxyphenoxy)azetidine
This document provides a detailed, procedural guide for the safe and compliant disposal of 3-(4-Methoxyphenoxy)azetidine. As drug development professionals, our responsibility extends beyond synthesis and discovery to the entire lifecycle of a chemical, ensuring that its disposal does not pose a risk to personnel or the environment. This guide is built on the foundational principles of laboratory safety, regulatory compliance, and scientific best practices.
Core Principle: Hazard Identification and Risk Assessment
Proper disposal begins with a thorough understanding of the substance's hazards. While a specific Safety Data Sheet (SDS) for this compound may not be universally available, its hazard profile can be reliably inferred from structurally similar azetidine derivatives and related compounds. The primary hazards are associated with its potential toxicity and irritant properties.
Based on data from analogous compounds, this compound should be handled as a substance with the following potential hazards, as outlined by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2]
| Hazard Class | Category | Hazard Statement | Causality and Implication for Disposal |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Ingestion is a primary exposure route. Waste must be securely contained to prevent accidental ingestion by personnel or release into the environment where it could affect wildlife. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Direct contact can cause skin irritation. All waste streams, including contaminated PPE and cleaning materials, must be handled as hazardous to prevent dermal exposure. |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | The substance can cause significant, potentially damaging, eye irritation. This necessitates stringent containment to prevent splashes or aerosol generation during waste handling. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Inhalation of dust or aerosols can irritate the respiratory tract. Waste containers must be kept sealed, and handling should occur in well-ventilated areas to minimize inhalation risks. |
This hazard profile mandates that this compound be treated as hazardous waste . Under no circumstances should it be disposed of down the drain or in general refuse.[1][3]
Operational Directive: Personal Protective Equipment (PPE)
A robust PPE protocol is non-negotiable when handling this compound for disposal. The selection of PPE is directly dictated by the hazards identified above. All personnel involved in the disposal process must be equipped with the following:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | To prevent skin contact and irritation. Gloves must be inspected before use and disposed of as hazardous waste after handling.[4] |
| Eye/Face Protection | Safety goggles and a face shield. | To provide comprehensive protection against splashes and aerosols causing serious eye irritation.[1] |
| Skin and Body Protection | A chemical-resistant laboratory coat or apron. | To protect against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a chemical fume hood or well-ventilated area. | To prevent inhalation of aerosols or dust that may cause respiratory irritation.[5] |
Workflow: Waste Segregation and Disposal
The proper segregation of waste is critical for ensuring safe handling and compliant disposal. The following workflow provides a logical decision-making process for managing all waste streams generated from the use of this compound.
Caption: Waste disposal decision workflow for this compound.
Procedural Protocol: Step-by-Step Disposal
Adherence to a standardized protocol minimizes ambiguity and ensures every step is performed safely and correctly.
Step 1: Preparing Unused or Surplus Material for Disposal
-
Do Not Attempt Neutralization: Do not try to chemically neutralize or alter the compound. This can create unknown reaction products with potentially greater hazards.
-
Container Integrity: Ensure the original container is securely sealed and in good condition. If the original container is compromised, carefully transfer the material to a new, compatible, and properly labeled waste container.[6]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[4]
-
Storage: Store the sealed waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials.
Step 2: Managing Contaminated Solid Waste
This category includes used PPE (gloves, etc.), contaminated absorbent pads from spill cleanups, and weighing papers.
-
Collection: Place all solid waste contaminated with this compound into a designated, durable, and sealable plastic bag or a wide-mouth solid waste container.[1][7]
-
Labeling: Clearly label the bag or container as "Hazardous Waste" and list the chemical contaminant.
-
Storage: Keep the solid waste container sealed and store it in the satellite accumulation area alongside the primary chemical waste.
Step 3: Decontaminating and Disposing of Empty Containers
An "empty" container that held a hazardous chemical must be properly decontaminated before it can be disposed of as non-hazardous waste.[8]
-
Triple Rinsing:
-
Select a solvent in which this compound is soluble (e.g., methanol or acetone).
-
Rinse the container with a small amount of the solvent, ensuring the entire inner surface is contacted.
-
Pour the solvent rinsate into a designated "Hazardous Liquid Waste" container.[8]
-
Repeat this rinsing process two more times. All rinsate must be collected as hazardous waste.
-
-
Label Defacement: After triple rinsing, completely remove or obliterate the original manufacturer's label to prevent confusion.[8][9]
-
Final Disposal: The decontaminated and unlabeled container can now be disposed of in the appropriate laboratory glass or plastic recycling bin.
Step 4: Arranging for Final Disposal
-
Contact EH&S: Do not dispose of the waste yourself. Your institution's Environmental Health & Safety (EH&S) department or equivalent office is responsible for the collection and ultimate disposal of hazardous waste.[9]
-
Waste Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. Ensure all containers are properly labeled and sealed before the scheduled pickup.[8]
-
Regulatory Compliance: The final disposal will be carried out by a licensed hazardous waste management company, in accordance with all local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[10][11]
References
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AA Blocks. (2025, January 18). Safety Data Sheet. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
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University of Maryland, Environmental Safety, Sustainability & Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]
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Northwestern University, Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
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National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. The National Academies Press. Retrieved from [Link]
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US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]
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Organic Syntheses. (n.d.). Azetidine. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Frequent Questions About Hazardous Waste Identification. Retrieved from [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Azetidine. Retrieved from [Link]
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INDOFINE Chemical Company, Inc. (2015, March 16). Safety Data Sheet: 3-(Methoxymethyl)azetidine Hydrochloride. Retrieved from [Link]
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United Nations Office on Drugs and Crime. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs. Retrieved from [Link]
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Regulations.gov. (n.d.). Changes of Listing Status; and Reinterpretation of Unacceptability for Closed Cell Foam Products under Significant New Alternatives Policy Program; and Revision of Clean Air Act Section 608 Venting Prohibition for Propane. Retrieved from [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
